3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-(1H-pyrrol-2-yl)-1H-pyrazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c8-7-4-6(10-11-7)5-2-1-3-9-5/h1-4,9H,(H3,8,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVDLLRWMJNCFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C2=CC(=NN2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine: Synthesis, Characterization, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical properties, synthesis, characterization, and potential applications, particularly for researchers, scientists, and professionals in drug development.
Executive Summary
This compound is a bifunctional heterocyclic compound featuring both a pyrrole and a pyrazole-amine scaffold. These structural motifs are prevalent in a wide array of biologically active molecules, making this compound a valuable building block in the synthesis of novel therapeutic agents.[1][2][3] This guide will provide a detailed exploration of its fundamental chemical data, a plausible synthetic route, comprehensive characterization methodologies, and a discussion of its potential in drug discovery, grounded in the established biological significance of related pyrazole derivatives.[3][4][5]
Core Molecular Attributes
A foundational understanding of a compound begins with its basic molecular and physical properties.
Chemical Formula and Molecular Weight
The chemical formula for this compound is C₇H₈N₄ .[6] Its molecular weight is 148.17 g/mol .[6]
Structural Representation
The two-dimensional structure of this compound is depicted below:
Caption: 2D Structure of this compound.
Key Physicochemical Data
The following table summarizes essential physicochemical information for this compound.
| Property | Value | Source |
| CAS Number | 1174894-35-9 | [6] |
| Molecular Formula | C₇H₈N₄ | [6] |
| Molecular Weight | 148.17 | [6] |
| SMILES | C1=CNC(=C1)C2=CC(=NN2)N | [6] |
Synthesis and Purification
Proposed Synthetic Pathway
A logical synthetic approach would involve the reaction of 3-(1H-pyrrol-2-yl)-3-oxopropanenitrile with hydrazine hydrate.
Caption: Proposed synthesis of this compound.
Experimental Protocol (Hypothetical)
The following protocol is a generalized procedure based on established methods for the synthesis of similar 5-aminopyrazole derivatives.[7]
Step 1: Reaction Setup
-
To a solution of 3-(1H-pyrrol-2-yl)-3-oxopropanenitrile (1 equivalent) in a suitable solvent such as ethanol or isopropanol, add hydrazine hydrate (1.1 equivalents).[4]
-
The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
Step 2: Work-up and Isolation
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The resulting crude product is then purified.
Step 3: Purification
-
Purification is typically achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Comprehensive Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.
Spectroscopic Analysis
The following table outlines the expected spectroscopic data for this compound based on the analysis of related pyrazole and pyrrole-containing compounds.[4][5][9]
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons of the pyrrole and pyrazole rings, as well as the amine and N-H protons. The chemical shifts and coupling patterns would be characteristic of the specific electronic environment of each proton. |
| ¹³C NMR | Resonances for each of the seven unique carbon atoms in the molecule. The chemical shifts would be indicative of the carbon's hybridization and proximity to heteroatoms. |
| Mass Spectrometry | A molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight (148.17). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (amine and pyrrole/pyrazole NH), C-H stretching (aromatic), C=C and C=N stretching within the heterocyclic rings.[9] |
Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of the final compound. A single, sharp peak in the chromatogram would indicate a high degree of purity.
Applications in Drug Discovery
The this compound scaffold is a privileged structure in medicinal chemistry due to the established biological activities of its constituent heterocycles.[1][2][3]
Rationale for Pharmacological Interest
-
Pyrazole Core: Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, antibacterial, and antifungal properties.[1][2]
-
Amino-Pyrazoles: The presence of an amino group on the pyrazole ring provides a key site for further functionalization, allowing for the synthesis of diverse compound libraries for screening against various biological targets.[1][10]
-
Pyrrole Moiety: The pyrrole ring is another important pharmacophore found in numerous natural products and synthetic drugs.
Potential Therapeutic Areas
The structural features of this compound suggest its potential as a scaffold for the development of novel therapeutics in areas such as:
-
Oncology: Many pyrazole-containing compounds have been investigated as anticancer agents.[3]
-
Inflammatory Diseases: The pyrazole nucleus is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).[8]
-
Infectious Diseases: The antimicrobial properties of pyrazole derivatives make them attractive candidates for the development of new antibacterial and antifungal agents.[4][5]
The following diagram illustrates the workflow for utilizing this compound in a drug discovery program.
Caption: Drug discovery workflow utilizing the title compound.
Safety and Handling
As a heterocyclic amine, proper safety precautions are essential when handling this compound.
General Safety Guidelines
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[11]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6][11] The container should be tightly sealed.[11]
Toxicology Profile
While specific toxicological data for this compound is not available, it is prudent to treat it as potentially hazardous. Some heterocyclic amines are known to be mutagenic or carcinogenic.[12][13][14][15] Therefore, minimizing exposure is crucial.
Conclusion
This compound is a compound with significant potential in the field of drug discovery. Its synthesis, while requiring careful execution, is based on well-established chemical principles. The presence of both the pyrazole-amine and pyrrole moieties within a single, relatively simple molecule makes it an attractive and versatile building block for the creation of new chemical entities with a wide range of potential therapeutic applications. Further research into the synthesis of derivatives and their subsequent biological evaluation is warranted to fully explore the pharmacological potential of this promising scaffold.
References
-
Shah, N.; Patel, P. N.; Karia, D. C. Synthesis Characterization and Biological Evaluation of Some Novel Amino Pyrazole Derivatives. Asian Journal of Chemistry, 2018, 30, 2647-2651. [Link]
-
Der Pharma Chemica. Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). [Link]
-
MDPI. Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]
-
Univar Solutions. What are the Health and Safety Guidelines for Using Amines?. [Link]
-
PMC. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. [Link]
-
IJPSR. SYNTHESIS, CHARACTERIZATION, AND ANTIOXIDANT ACTIVITY OF NEW PYRAZOLES. [Link]
-
Beilstein Archives. Halogenations of 3-aryl-1H-pyrazol-5-amines. [Link]
-
Beilstein Journals. Approaches towards the synthesis of 5-aminopyrazoles. [Link]
-
PubMed. Heterocyclic aromatic amines in meat: Formation mechanisms, toxicological implications, occurrence, risk evaluation, and analytical methods. [Link]
-
NutritionFacts.org. heterocyclic amines. [Link]
-
PMC. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. [Link]
-
Taylor & Francis. Heterocyclic Amines in Meat and Meat Products: Occurrence, Formation, Mitigation, Health Risks and Intervention. [Link]
-
PubChemLite. 3-(propan-2-yl)-1h-pyrazol-5-amine. [Link]
-
Wikipedia. Heterocyclic amine formation in meat. [Link]
-
Arkivoc. Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. [Link]
-
MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. [Link]
-
PubChem. Novel 3-amino-pyrrolo[3,4-c]pyrazole-5(1h, 4h, 6h) carbaldehyde derivatives. [Link]
-
Matrix Fine Chemicals. 1H-PYRAZOL-3-AMINE. [Link]
-
European Review for Medical and Pharmacological Sciences. Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivat. [Link]
-
PMC. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]
-
PubMed. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. ijpsr.com [ijpsr.com]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. achmem.com [achmem.com]
- 7. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 8. mdpi.com [mdpi.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. diplomatacomercial.com [diplomatacomercial.com]
- 12. Heterocyclic aromatic amines in meat: Formation mechanisms, toxicological implications, occurrence, risk evaluation, and analytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. heterocyclic amines | Health Topics | NutritionFacts.org [nutritionfacts.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Heterocyclic amine formation in meat - Wikipedia [en.wikipedia.org]
The Dynamic Nature of Heterocycles: A Guide to Tautomerism in 3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine
An In-depth Technical Guide
Foreword: Beyond Static Structures
In the landscape of medicinal chemistry and drug development, heterocyclic compounds are foundational scaffolds. Their perceived structures, often drawn as static images in publications and databases, are a convenient fiction. In reality, many of these molecules exist in a dynamic equilibrium between two or more structural isomers known as tautomers. This phenomenon, prototropic tautomerism, involves the migration of a proton, leading to distinct forms with unique physicochemical and biological properties.[1] Understanding and controlling this equilibrium is not merely an academic exercise; it is a critical factor in designing effective, safe, and patentable therapeutics.
This guide delves into the tautomeric complexity of a specific, medicinally relevant scaffold: 3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine. We will dissect the potential tautomeric forms, explore the forces governing their equilibrium, detail the analytical methodologies required for their characterization, and discuss the profound implications of this dynamic behavior in the context of drug discovery.
The Tautomeric Landscape: Annular vs. Side-Chain Isomerism
For N-heterocyclic compounds, tautomerism is a prevailing feature that dictates chemical reactivity and biological interactions.[2][3][4] In the case of this compound, the molecule can exhibit multiple forms of prototropic tautomerism simultaneously.
-
Annular Tautomerism: This is a hallmark of the pyrazole ring system, where a proton can reside on either of the two adjacent nitrogen atoms.[1] This 1,2-proton shift results in two distinct annular tautomers, which alters the substitution pattern from a 3,5-disubstituted pyrazole to a 3,5-disubstituted pyrazole (using IUPAC numbering relative to the NH proton).[2][5][6]
-
Amino-Imino Tautomerism: The exocyclic amine group at position 5 can tautomerize to an imino form. This involves a proton shift from the exocyclic nitrogen to the ring nitrogen at position 1.[2]
-
Pyrrole N-H Tautomerism: While the proton on the pyrrole nitrogen is generally less labile compared to the pyrazole protons, its potential migration cannot be entirely discounted, adding another layer of possible isomers.
These concurrent equilibria create a complex web of potential structures. The primary forms of interest, arising from the most energetically favorable annular and amino-imino shifts, are depicted below.
Figure 1: Potential prototropic tautomers of this compound.
While all four forms are theoretically possible, studies on related 3(5)-aminopyrazoles indicate that the imino forms are generally not favored, and the equilibrium is dominated by the two annular amino tautomers.[2]
Guiding the Equilibrium: Substituents, Solvents, and State
The position of the tautomeric equilibrium is not random; it is a finely balanced outcome of intramolecular and intermolecular forces. A senior scientist must understand these factors to predict and manipulate the tautomeric population.
-
Electronic Effects of Substituents: The electronic character of the substituents on the pyrazole ring is a primary determinant. Electron-donating groups (EDGs) like -NH2 tend to stabilize the tautomer where the proton is on the adjacent nitrogen (the 3-amino form). Conversely, electron-withdrawing groups (EWGs) favor the tautomer where the proton is on the distal nitrogen (the 5-amino form).[3][7][8] The pyrrol-2-yl group is generally considered electron-rich and can influence the equilibrium accordingly.
-
The Solvent's Decisive Role: The surrounding environment profoundly impacts tautomer stability. Polar solvents can preferentially stabilize a more polar tautomer through dipole-dipole interactions.[9] Furthermore, solvents capable of hydrogen bonding can disrupt intramolecular hydrogen bonds or form new intermolecular ones, shifting the equilibrium.[2][9][10] A change in solvent can, therefore, be a tool to favor one tautomer over another.
-
Solid State vs. Solution: The tautomer that predominates in a crystal lattice can differ significantly from the one favored in solution.[11][12] In the solid state, crystal packing forces and a network of intermolecular hydrogen bonds can lock the molecule into a specific, and sometimes less intuitive, tautomeric form.[10][13] This dichotomy is critical in drug development, as the solid form governs stability and manufacturing, while the solution form dictates biological activity.
Unambiguous Characterization: A Multi-Technique Approach
To confidently assign the tautomeric structure and quantify the equilibrium, a single analytical technique is rarely sufficient. A robust, self-validating characterization relies on the convergence of evidence from spectroscopic, crystallographic, and computational methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Solution State
NMR is the most powerful tool for studying tautomeric equilibria in solution.
-
Expertise & Causality: The principle lies in the sensitivity of nuclear chemical shifts to the local electronic environment. ¹H, ¹³C, and particularly ¹⁵N NMR can differentiate between the distinct electronic structures of tautomers.[11][12][14] However, at room temperature, proton exchange between tautomers is often fast on the NMR timescale, resulting in averaged signals that obscure the true nature of the species present. The key experimental choice is to perform low-temperature NMR.[12][15] By cooling the sample, the rate of proton exchange is slowed, allowing for the resolution of separate, sharp signals for each coexisting tautomer. The ratio of these tautomers can then be determined directly by integrating the signals. To achieve authoritative assignment, these spectra are often compared against "fixed" analogues (e.g., N-methylated derivatives) where tautomerism is impossible.[11][16]
-
Experimental Protocol: Low-Temperature ¹H NMR for Tautomer Ratio Determination
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in a deuterated solvent with a low freezing point (e.g., DMSO-d₆, Methanol-d₄, or a THF-d₈/CS₂ mixture).
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K) to serve as a baseline.
-
Temperature Reduction: Gradually lower the temperature of the NMR probe in increments of 10-20 K. Allow the sample to equilibrate for 5-10 minutes at each new temperature.
-
Spectral Acquisition: Acquire a full ¹H NMR spectrum at each temperature step.
-
Identify Coalescence: Observe the spectral changes. Broadened peaks will sharpen and eventually resolve into distinct sets of signals corresponding to each tautomer as the sample is cooled below the coalescence temperature.
-
Quantification: Once the proton exchange is slow and separate signals are observed, carefully integrate non-overlapping peaks that are unique to each tautomer.
-
Equilibrium Constant (K_T): Calculate the tautomeric equilibrium constant (K_T) as the ratio of the integrals of the major tautomer to the minor tautomer.
-
Single-Crystal X-ray Crystallography: The Solid-State Benchmark
X-ray crystallography provides the definitive structure in the solid state.
-
Trustworthiness: This technique generates a three-dimensional map of electron density within a single crystal, allowing for the precise localization of atoms, including hydrogen atoms (with high-quality data).[5][13][15] It offers unambiguous proof of the existing tautomer in the crystalline form and reveals the intermolecular hydrogen-bonding networks that stabilize it.[10][17] This information is invaluable for solid-form development and understanding solubility.
Computational Chemistry: The Predictive and Corroborative Engine
Quantum chemical calculations are an indispensable tool for predicting and rationalizing experimental findings.
-
Authoritative Grounding: Methods like Density Functional Theory (DFT) are used to calculate the ground-state energies of all possible tautomers.[3][6][18] The tautomer with the lowest calculated energy is predicted to be the most stable. These calculations can be performed in vacuo (gas phase) or by incorporating a solvent model, such as the Polarizable Continuum Model (PCM), to simulate the effects of different environments on tautomer stability.[9][19] This predictive power allows for the rational selection of solvents and conditions to favor a desired tautomer, which can then be confirmed experimentally.
Figure 2: A typical computational workflow for analyzing tautomer stability.
-
Data Presentation: Predicted Tautomer Stabilities
| Tautomeric Form | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (DMSO, kcal/mol) | Relative Energy (Water, kcal/mol) |
| Amino Tautomer A | 0.00 (Reference) | 0.00 (Reference) | 0.00 (Reference) |
| Amino Tautomer B | +1.52 | +0.85 | +0.43 |
| Imino Tautomer A | +10.8 | +9.5 | +8.9 |
| Imino Tautomer B | +12.3 | +10.5 | +9.6 |
| (Note: Data are hypothetical for illustrative purposes and would be generated via DFT calculations.) |
Consequence in Drug Development: Why Tautomerism Matters
The seemingly subtle shift of a single proton has cascading effects on a molecule's potential as a drug.
-
Target Recognition (Pharmacodynamics): The three-dimensional shape and hydrogen-bonding pattern of a molecule are dictated by its tautomeric form. Only one tautomer may possess the correct geometry and array of hydrogen bond donors/acceptors to fit into the active site of a target enzyme or receptor. A molecule existing as the "wrong" tautomer in the body will be inactive.
-
Physicochemical Properties (Pharmacokinetics): Tautomers are distinct chemical entities with different properties. Lipophilicity (LogP), acidity/basicity (pKa), and solubility can vary significantly between forms. These properties govern a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. An unfavorable tautomeric equilibrium can lead to poor bioavailability or rapid clearance.
-
Intellectual Property: From a patent perspective, different tautomers can be considered separate inventions. A thorough understanding and characterization of the tautomeric forms of a new chemical entity are essential for securing robust patent protection.
Conclusion
The tautomerism of this compound is a multifaceted phenomenon governed by a delicate interplay of electronic, environmental, and intermolecular forces. A comprehensive investigation is not optional but mandatory for any research or development program involving this scaffold. By integrating high-level spectroscopic techniques like low-temperature NMR, definitive solid-state analysis via X-ray crystallography, and the predictive power of computational chemistry, scientists can gain full control over the molecular identity of their compounds. This rigorous, multi-pronged approach ensures that the structure being designed, synthesized, and tested is indeed the structure responsible for the desired biological effect, paving the way for more rational and successful drug discovery.
References
-
Kusakiewicz-Dawid, A., et al. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. Molecules, 24(14), 2631. Available from: [Link][5][6]
-
Alves, M.J., et al. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 3. Available from: [Link][2][9]
-
Ferreira, M., et al. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Molecules, 26(14), 4299. Available from: [Link][3][8]
-
Claramunt, R.M., et al. (2009). The annular tautomerism of the curcuminoid NH-pyrazoles. New Journal of Chemistry, 33(1), 135-142. Available from: [Link][10][13]
-
Pazdera, P., et al. (2014). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry, 10, 814-826. Available from: [Link][16]
-
Abdel-Fattah, A.A., et al. (2003). Structure of a 4-nitroso-5-aminopyrazole and its salts: tautomerism, protonation, and E/Z isomerism. Journal of the Chemical Society, Perkin Transactions 2, (11), 2095-2100. Available from: [Link][17]
-
El-Sayed, M.A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4995. Available from: [Link][20]
-
Triller, M.U., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(1), 147. Available from: [Link][11][14]
-
Encyclopedia MDPI. (2022). Structure and Chemistry of 3(5)-Substituted Pyrazoles. Available from: [Link][4]
-
Elguero, J., et al. (1992). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2, (10), 1737-1743. Available from: [Link][12]
-
Katritzky, A.R., Karelson, M., & Harris, P.A. (1991). Prototropic Tautomerism of Heteroaromatic Compounds. Heterocycles, 32(2), 329-369. Available from: [Link][1]
-
Afonin, A.V., et al. (2003). Annular tautomerism of 3(5)-aminopyrazoles containing a cyano, thiocyanato, or aryl substituent in the 4-position has been studied. ResearchGate. Available from: [Link][19]
-
Science.gov. (n.d.). tautomerism: Topics by Science.gov. Available from: [Link][21]
-
Elguero, J., et al. (2002). The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution. ResearchGate. Available from: [Link][22]
-
ResearchGate. (n.d.). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. Available from: [Link][7]
-
Kim, H.J., & Lee, J.Y. (2015). Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. The Journal of Physical Chemistry B, 119(29), 9294–9301. Available from: [Link][23]
-
ResearchGate. (n.d.). Substituent Tautomerism of Six-Membered Ring Heterocycles. Available from: [Link][18]
-
Al-Hourani, B.J., et al. (2020). A density functional theory study of the molecular structure, reactivity, and spectroscopic properties of 2-(2-mercaptophenyl)-1-azaazulene tautomers and rotamers. Scientific Reports, 10, 19445. Available from: [Link][24]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. mdpi.com [mdpi.com]
- 3. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annular Tautomerism of 3(5)-Disubstituted-1 H-pyrazoles with Ester and Amide Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The annular tautomerism of the curcuminoid NH-pyrazoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 13. The annular tautomerism of the curcuminoid NH-pyrazoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structure of a 4-nitroso-5-aminopyrazole and its salts: tautomerism, protonation, and E/Z isomerism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. tautomerism: Topics by Science.gov [science.gov]
- 22. researchgate.net [researchgate.net]
- 23. Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A density functional theory study of the molecular structure, reactivity, and spectroscopic properties of 2-(2-mercaptophenyl)-1-azaazulene tautomers and rotamers - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrazole-Pyrrole Scaffold: A Technical Guide to 3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine in Drug Discovery
Executive Summary & Chemical Architecture
3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine (also referred to as 5-amino-3-(pyrrol-2-yl)pyrazole) represents a "privileged scaffold" in medicinal chemistry. Unlike fully optimized drug candidates, this molecule serves as a high-value pharmacophore fragment —a core structural motif that inherently possesses the geometry and electronic properties required to bind to biological targets, most notably the ATP-binding pockets of protein kinases.
Structural Significance
The molecule features two linked 5-membered nitrogen heterocycles: a pyrrole and a pyrazole .[1][2][3] This specific arrangement creates a planar, electron-rich system capable of multiple hydrogen bonding interactions.
-
Donor-Acceptor-Donor (DAD) Motif: The arrangement of the pyrrole -NH, pyrazole -N, and the exocyclic -NH2 (amine) creates a hydrogen-bonding pattern that mimics the adenine ring of ATP.
-
Fragment-Based Drug Discovery (FBDD): With a molecular weight of ~148 Da, it is an ideal "fragment" for screening. It has high Ligand Efficiency (LE), meaning it provides significant binding affinity per heavy atom, allowing for efficient optimization into larger, more potent inhibitors.
Therapeutic Applications & Mechanism of Action
Primary Application: Kinase Inhibition
The most robust application of this scaffold is in the design of Type I Kinase Inhibitors . These inhibitors bind to the active conformation of the kinase enzyme, specifically at the "hinge region" connecting the N- and C-terminal lobes.
-
Mechanism: The pyrazole-amine moiety functions as an ATP-mimic. The exocyclic amine (C5-NH2) acts as a hydrogen bond donor to the hinge region backbone carbonyls, while the pyrazole nitrogen (N2) acts as a hydrogen bond acceptor for the backbone amides.
-
Target Classes:
-
Janus Kinases (JAKs): Structural analogs (e.g., Ruxolitinib) utilize similar pyrazole-based cores to inhibit JAK1/JAK2 signaling in myelofibrosis and inflammation.
-
Aurora Kinases: Used as a precursor for fused systems (e.g., pyrazolo[1,5-a]pyrimidines) targeting Aurora A/B in oncology.
-
Cyclin-Dependent Kinases (CDKs): The scaffold is frequently derivatized to target the cell cycle machinery in cancer cells.
-
Secondary Application: Anti-Inflammatory & CNS Agents
Beyond kinases, 3,5-disubstituted pyrazoles have shown activity in modulating:
-
MAO-B (Monoamine Oxidase B): Derivatives of this scaffold have been investigated for neuroprotective effects in Parkinson's disease models.
-
COX-2 Inhibition: While less common than the diaryl-pyrazole class (e.g., Celecoxib), the amino-pyrazole core can be substituted to achieve anti-inflammatory selectivity.
Experimental Protocols
Synthesis Protocol: The Hydrazine Cyclization
Objective: Synthesize this compound from 3-oxo-3-(pyrrol-2-yl)propanenitrile.
Principle: This protocol utilizes a cyclocondensation reaction where hydrazine acts as a dinucleophile, attacking the ketone carbonyl and subsequently the nitrile carbon to close the pyrazole ring.
Reagents:
-
3-oxo-3-(1H-pyrrol-2-yl)propanenitrile (Starting Material)
-
Hydrazine hydrate (N2H4·H2O, 80% or 98%)
-
Ethanol (Absolute) or Methanol
-
Glacial Acetic Acid (Catalytic, optional)
Step-by-Step Methodology:
-
Preparation: Dissolve 10 mmol of 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile in 20 mL of absolute ethanol in a round-bottom flask.
-
Addition: Dropwise add 12 mmol (1.2 eq) of hydrazine hydrate to the stirring solution at room temperature.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC (System: 5% MeOH in DCM).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure (Rotavap).
-
The solid residue is often the crude product.
-
-
Purification: Recrystallize from ethanol/water or purify via flash column chromatography (Silica gel, gradient elution with DCM/MeOH).
-
Validation: Confirm structure via 1H-NMR (DMSO-d6) looking for the characteristic pyrazole-H (singlet, ~5.5-6.0 ppm) and the disappearance of the nitrile peak in IR.
Biological Assay: Kinase Inhibition Screening (ADP-Glo™)
Objective: Determine the IC50 of the compound (or its derivatives) against a target kinase (e.g., JAK2 or CDK2).
Principle: The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal, homogeneous, high-throughput screening method to measure kinase activity by quantifying the amount of ADP produced during a kinase reaction.
Protocol:
-
Kinase Reaction (5 µL):
-
Prepare 1X Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Add 2 µL of Target Kinase (e.g., 1–5 ng/well).
-
Add 1 µL of Compound (this compound) in DMSO (Serial dilutions).
-
Initiate reaction with 2 µL of ATP/Substrate mix.
-
Incubate at Room Temperature (RT) for 60 minutes.
-
-
ADP-Glo™ Reagent Addition (5 µL):
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at RT for 40 minutes.
-
-
Kinase Detection Reagent Addition (10 µL):
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate the luciferase signal.
-
Incubate at RT for 30 minutes.
-
-
Measurement: Read luminescence (RLU) on a plate reader.
-
Analysis: Plot RLU vs. log[Compound] to calculate IC50 using non-linear regression (GraphPad Prism).
Visualizations & Pathways
Synthesis Workflow Diagram
This diagram illustrates the chemical transformation from the nitrile precursor to the final aminopyrazole scaffold.
Caption: Step-wise chemical synthesis of the pyrazole-amine scaffold via hydrazine condensation.
Pharmacophore Binding Mode (Kinase Hinge)
This diagram maps the hydrogen bonding interactions between the scaffold and a generic kinase hinge region.
Caption: Pharmacophore mapping of the scaffold interacting with the kinase hinge region (ATP-mimicry).
Quantitative Data Summary
The following table summarizes the typical "Ligand Efficiency" metrics for this scaffold when used as a fragment in drug discovery campaigns. Note: Values are representative of the scaffold class.
| Metric | Typical Value | Significance |
| Molecular Weight (MW) | ~148.17 Da | Ideal for Fragment-Based Drug Discovery (<300 Da). |
| cLogP | ~0.5 - 1.2 | Highly hydrophilic; good solubility for assays. |
| H-Bond Donors | 3 | High capacity for specific binding interactions. |
| H-Bond Acceptors | 2 | Complementary to kinase backbone. |
| Ligand Efficiency (LE) | > 0.3 kcal/mol/atom | Indicates high binding energy per heavy atom. |
References
-
Beilstein Archives. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines.[1][4] Beilstein-Institut. Link
-
Aggarwal, R., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles.[1][4][5] Beilstein Journal of Organic Chemistry. Link
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 1174894-35-9. PubChem.[6] Link
-
Fassihi, A., et al. (2012). Synthesis and Properties of Pyrazoles. Arkivoc.[7] Link
-
MDPI Encyclopedia. (2022). Synthesis and Properties of Pyrazoles. MDPI.[1] Link
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. jchr.org [jchr.org]
- 3. researchgate.net [researchgate.net]
- 4. beilstein-archives.org [beilstein-archives.org]
- 5. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 6. PubChemLite - 3-(propan-2-yl)-1h-pyrazol-5-amine (C6H11N3) [pubchemlite.lcsb.uni.lu]
- 7. arkat-usa.org [arkat-usa.org]
Electronic Architecture of Pyrrole-Pyrazole Bi-Heterocyclic Systems: From Synthesis to Function
Executive Summary & Scope
This technical guide dissects the electronic properties of pyrrole-pyrazole bi-heterocyclic systems , a privileged scaffold class in both medicinal chemistry (kinase inhibition) and materials science (organic semiconductors).
The electronic behavior of this system is defined by the interplay between the electron-rich pyrrole (a
-
Linked Systems: Where rings are connected via
-bonds or conjugated linkers (e.g., chalcones), allowing for rotational freedom and interrupted conjugation.[1] -
Fused Systems: Such as pyrrolo[1,2-b]pyrazole , where the rings share atoms, forcing planarity and creating a continuous, rigid
-manifold essential for fluorescence and low band-gap applications.[1]
Electronic Architecture & Mechanistic Logic
Frontier Molecular Orbital (FMO) Theory
The reactivity and optical properties of these systems are governed by the HOMO-LUMO gap .
-
Pyrrole Contribution: The pyrrole nitrogen lone pair participates in the aromatic sextet, raising the Highest Occupied Molecular Orbital (HOMO) energy. This makes the system prone to electrophilic attack and oxidation.
-
Pyrazole Contribution: The pyrazole ring, particularly when substituted with electron-withdrawing groups (EWGs), lowers the Lowest Unoccupied Molecular Orbital (LUMO).[1]
-
The "Push-Pull" Effect: In Donor-Acceptor (D-A) designs (e.g., diketopyrrolopyrrole or linked chalcones), the pyrrole acts as the donor and the pyrazole (or attached substituents) acts as the acceptor. This reduces the band gap (
), shifting absorption into the visible/NIR spectrum.
Tautomerism and H-Bonding
Unlike pyrrole, pyrazole exhibits annular tautomerism (
Visualization: Electronic Logic Flow
The following diagram illustrates how structural modifications dictate electronic outcomes.
Figure 1: Causal relationship between structural modifications, electronic shifts, and functional applications.[1]
Quantitative Electronic Data
The following table summarizes typical electronic parameters for pyrrole-pyrazole derivatives, derived from Density Functional Theory (DFT) and electrochemical experiments.
| Parameter | Linked System (e.g., Chalcone) | Fused System (e.g., Pyrrolo[1,2-b]pyrazole) | D-A Polymer (e.g., DPP-based) | Significance |
| HOMO (eV) | -5.8 to -6.2 | -5.1 to -5.5 | -4.8 to -5.2 | Ionization potential; stability against oxidation. |
| LUMO (eV) | -1.5 to -2.0 | -1.8 to -2.4 | -3.0 to -3.5 | Electron affinity; n-type semiconductor character. |
| Band Gap ( | ~4.0 - 4.5 eV | ~2.8 - 3.2 eV | ~1.5 - 2.0 eV | Determines optical absorption (UV vs. Visible). |
| Dipole Moment | 2.5 - 5.0 D | < 2.0 D (Symmetric) | Variable | Influences solubility and packing in solid state. |
Note: Values are representative ranges based on B3LYP/6-31G(d) calculations and CV data.
Technical Protocols
Computational Protocol: DFT Analysis
To predict the electronic properties before synthesis, the following ab initio workflow is standard. This protocol ensures self-validation by checking vibrational frequencies.
-
Software Setup: Gaussian 16 or ORCA.
-
Geometry Optimization:
-
Frequency Calculation:
-
Run immediately after optimization.
-
Validation: Ensure zero imaginary frequencies. If imaginary frequencies exist, the structure is a transition state, not a minimum.[1]
-
-
FMO Extraction:
Synthetic Protocol: Regioselective Synthesis of Fused Pyrrolo[1,2-b]pyrazoles
This protocol utilizes a 1,3-dipolar cycloaddition , the most robust method for constructing the fused core.[1]
Reagents:
- -amino-pyrazole derivatives (Dipole precursor).
-
Electron-deficient alkynes (e.g., dimethyl acetylenedicarboxylate - DMAD) (Dipolarophile).[1]
-
Solvent: Acetonitrile or DMF.
Step-by-Step Workflow:
-
Dipole Generation: Dissolve the pyrazolium salt in DMF. Add a mild base (e.g.,
) to generate the pyrazolinium ylide in situ.[1] -
Cycloaddition: Add 1.2 equivalents of the alkyne dropwise at 0°C.
-
Reflux: Heat the mixture to 80-90°C for 4-6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc).[1]
-
Workup: Pour into ice water. The fused product typically precipitates. Filter and recrystallize from Ethanol.
-
Validation (NMR): Look for the disappearance of the alkyne proton and the distinct shift of the bridgehead carbons in
C NMR.
Experimental Validation: Cyclic Voltammetry (CV)
To experimentally verify the calculated HOMO/LUMO levels.
-
Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (
) in anhydrous Acetonitrile. -
Electrodes:
-
Working: Glassy Carbon.
-
Counter: Platinum wire.
-
Reference: Ag/AgCl (calibrated vs. Ferrocene/Ferrocenium internal standard).
-
-
Calculation:
Workflow Visualization
The following diagram details the integrated workflow from computational design to experimental validation.
Figure 2: Integrated workflow ensuring computational predictions are validated by electrochemical experiments.
References
-
Kumar, R., et al. (2023).[1][3] Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Topics in Medicinal Chemistry. Link
-
Cuenú, F., et al. (2019).[1][4] Synthesis, structural characterization, and theoretical studies of new pyrazole Schiff bases. Journal of Molecular Structure. Link
-
Patil, P., et al. (2013).[1] Synthesis and electrochemical polymerization of diketopyrrolopyrrole based donor–acceptor–donor monomers. Polymer Chemistry. Link
-
Al-Sehemi, A. G., et al. (2014).[1][3] Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds. Journal of the Chemical Society of Pakistan.[5] Link
-
Danac, R., et al. (2014).[1] Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines. Molecules. Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (PDF) Synthesis, structural characterization, and theoretical studies of new pyrazole (E)-2 [academia.edu]
- 5. researchgate.net [researchgate.net]
Technical Guide on the Presumed Toxicity and Safety of 3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document has been compiled to provide a comprehensive overview of the potential toxicity and safety considerations for 3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine. It is critical to note that, as of the date of publication, specific toxicological studies and a formal Safety Data Sheet (SDS) for this exact molecule are not publicly available. The information herein is an expert synthesis based on the known toxicological profiles of its core structural motifs—pyrrole and pyrazole—and data from structurally related aminopyrazole derivatives. This guide is intended to inform risk assessment and safe handling practices under the precautionary principle. All recommendations must be supplemented by institution-specific safety protocols and, wherever possible, by empirical toxicological testing.
Introduction and Structural Rationale for Hazard Assessment
This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery, integrating two key pharmacophores: a pyrrole ring and an aminopyrazole core. The absence of direct toxicity data necessitates a structured, science-led approach to hazard identification. This guide deconstructs the molecule into its primary constituents to forecast its toxicological profile.
-
Pyrrole Moiety: Pyrrole is a five-membered aromatic heterocycle. It is a constituent of tobacco smoke and is known for its potential toxic effects[1]. The pyrrole ring's reactivity and metabolic pathways can contribute to toxicity.
-
Aminopyrazole Moiety: Pyrazole derivatives are widely used in pharmaceuticals. The aminopyrazole core, in particular, can exhibit a range of biological activities and associated toxicities. Data on aminopyrazoles suggest potential for skin and eye irritation or corrosion, as well as respiratory tract irritation.[2][3][4][5]
This guide will systematically evaluate the potential hazards associated with this compound based on these well-documented precursors.
Projected Toxicological Profile
Based on the hazard classifications of pyrrole, pyrazole, and related aminopyrazoles, the following toxicological profile for this compound is anticipated.
Acute Toxicity
There is a reasonable expectation of moderate acute toxicity via oral, dermal, and inhalation routes.
-
Oral: Both pyrrole and pyrazole are classified as harmful or toxic if swallowed.[6][7][8][9][10] An SDS for 1H-Pyrazole-5-amine indicates it is harmful if swallowed (H302)[2]. Therefore, it is prudent to assume that this compound is also harmful if swallowed .
-
Dermal: Pyrazole is classified as toxic in contact with skin[10]. While data for pyrrole is less definitive, skin absorption can lead to systemic effects[7]. It is therefore advisable to handle this compound with gloves and avoid skin contact.
-
Inhalation: Pyrrole is known to be harmful if inhaled[6][8][9]. Aminopyrazoles may cause respiratory irritation[2][4][5]. Consequently, work should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.
Skin and Eye Irritation/Corrosion
A significant potential for skin and eye irritation is predicted.
-
Skin Irritation: An SDS for 1H-Pyrazole-5-amine lists it as a skin irritant (H315)[2]. Some aminopyrazoles are known to cause severe skin burns[3][4][11]. Therefore, direct skin contact should be strictly avoided.
-
Eye Damage: Pyrrole is classified as causing serious eye damage[6][7][8][9]. Pyrazole and some aminopyrazoles also cause serious eye damage or irritation.[2][3][4][10] It is highly probable that this compound will cause serious eye irritation or damage . Appropriate eye protection is mandatory.
Sensitization
Data on the sensitization potential of this specific molecule is unavailable. However, some aminopyrazoles are known to be skin sensitizers[4]. As a precaution, individuals with known chemical sensitivities should handle this compound with extra care.
Germ Cell Mutagenicity, Carcinogenicity, and Reproductive Toxicity
There is no direct evidence to suggest that this compound is mutagenic, carcinogenic, or a reproductive toxin. However, comprehensive studies on the parent heterocycles are also limited in publicly available literature. In the absence of data, it is recommended to handle the compound as a substance with unknown long-term effects and to minimize exposure.
Specific Target Organ Toxicity (STOT)
-
Single Exposure: Based on data for aminopyrazoles, there is a potential for respiratory tract irritation upon a single exposure[2].
-
Repeated Exposure: Pyrazole has been shown to cause damage to organs through prolonged or repeated exposure[10]. The target organs are not always specified in the available literature.
Summarized Hazard Identification
The following table provides a summary of the presumed hazards and their corresponding Globally Harmonized System (GHS) classifications.
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 3 (Precautionary) | H311: Toxic in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 1 / 2A | H318: Causes serious eye damage / H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |
| Specific Target Organ Toxicity - Repeated Exposure | Category 2 (Precautionary) | H373: May cause damage to organs through prolonged or repeated exposure |
Presumed GHS Pictograms:
Experimental Protocols and Safe Handling
Given the presumed hazards, the following protocols are recommended.
Engineering Controls
All work involving solid or solutions of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. The work area should be equipped with an accessible eyewash station and a safety shower.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Chemical safety goggles or a face shield are mandatory.
-
Skin Protection: A lab coat and appropriate chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and changed frequently, especially if contact is suspected.
-
Respiratory Protection: If work outside of a fume hood is unavoidable, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
Handling and Storage
-
Handling: Avoid creating dust. Use non-sparking tools. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from oxidizing agents. Some related compounds are light and air-sensitive, so storage under an inert atmosphere (e.g., argon or nitrogen) and in an amber vial is recommended as a precautionary measure.[3]
First-Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Workflow for Handling Compounds with Limited Toxicity Data
The following diagram illustrates a recommended workflow for handling novel or poorly characterized compounds like this compound.
Sources
- 1. Pyrrole - Wikipedia [en.wikipedia.org]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.ca [fishersci.ca]
- 4. fishersci.com [fishersci.com]
- 5. 1H-Pyrazol-3-amine(1820-80-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. dcfinechemicals.com [dcfinechemicals.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Pyrazole CAS 288-13-1 | 807572 [merckmillipore.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Methodological & Application
Application Note and Detailed Protocol for the Synthesis of 3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine
Abstract
This document provides a comprehensive guide for the synthesis of 3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery due to its privileged structural motifs. The synthetic strategy is centered around a robust and efficient two-step sequence, commencing with the synthesis of a key β-ketonitrile intermediate, 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile, followed by its cyclocondensation with hydrazine. This protocol is designed for researchers, scientists, and professionals in drug development, offering detailed, step-by-step methodologies, explanations of the underlying chemical principles, and necessary characterization and safety information.
Introduction and Synthetic Rationale
The convergence of pyrrole and pyrazole scaffolds in a single molecular entity, as seen in this compound, presents a compelling opportunity for the exploration of novel chemical space in drug discovery. Aminopyrazole derivatives are known for a wide array of biological activities, including but not limited to, kinase inhibition, and antimicrobial and anti-inflammatory properties.[1] The synthetic approach detailed herein is predicated on the well-established and versatile method of 5-aminopyrazole synthesis through the condensation of β-ketonitriles with hydrazine.[2][3]
Our synthetic design is bifurcated into two primary stages:
-
Stage 1: Synthesis of the β-Ketonitrile Intermediate. The initial step involves the synthesis of 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile. This is achieved via a Claisen-type condensation reaction between a suitable pyrrole precursor, ethyl 1H-pyrrole-2-carboxylate, and acetonitrile. This reaction is a classic and efficient method for the formation of β-keto esters and their analogues.[4][5]
-
Stage 2: Cyclocondensation to Form the Aminopyrazole Ring. The synthesized β-ketonitrile is then subjected to a cyclocondensation reaction with hydrazine hydrate. This reaction proceeds via a nucleophilic attack of the hydrazine on the ketone carbonyl, followed by an intramolecular cyclization and dehydration to afford the stable aromatic pyrazole ring.[6][7]
This two-stage approach offers a logical and experimentally validated pathway to the target molecule, utilizing readily accessible starting materials and well-understood reaction mechanisms.
Visualizing the Synthetic Pathway
Figure 1: Overall synthetic workflow for this compound.
Detailed Experimental Protocols
Stage 1: Synthesis of 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile
This protocol details the Claisen-type condensation to form the key β-ketonitrile intermediate.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Proposed Quantity | Moles (mmol) |
| Ethyl 1H-pyrrole-2-carboxylate | C₇H₉NO₂ | 139.15 | 5.0 g | 35.9 |
| Acetonitrile | C₂H₃N | 41.05 | 3.0 mL | 57.4 |
| Sodium Hydride (60% in mineral oil) | NaH | 24.00 | 1.72 g | 43.1 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 100 mL | - |
| 1 M Hydrochloric Acid | HCl | 36.46 | ~50 mL | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 200 mL | - |
| Brine | NaCl (aq) | - | 100 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | - |
Procedure:
-
To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.72 g, 43.1 mmol, 1.2 eq) carefully washed with anhydrous hexanes to remove the mineral oil, and then suspend it in anhydrous THF (50 mL).
-
In a separate flask, dissolve ethyl 1H-pyrrole-2-carboxylate (5.0 g, 35.9 mmol, 1.0 eq) and acetonitrile (3.0 mL, 57.4 mmol, 1.6 eq) in anhydrous THF (50 mL).
-
Slowly add the solution from step 2 to the stirred suspension of sodium hydride at room temperature over 30 minutes.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 30% ethyl acetate in hexanes).
-
Once the reaction is complete, cool the mixture to 0 °C in an ice bath and cautiously quench the excess sodium hydride by the slow addition of water.
-
Acidify the aqueous layer to pH 3-4 with 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile as a solid.
Stage 2: Synthesis of this compound
This protocol describes the cyclocondensation of the β-ketonitrile with hydrazine hydrate.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Proposed Quantity | Moles (mmol) |
| 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile | C₇H₆N₂O | 134.14 | 3.0 g | 22.4 |
| Hydrazine Hydrate (~64% hydrazine) | H₆N₂O | 50.06 | 2.2 mL | ~44.8 |
| Ethanol | C₂H₆O | 46.07 | 50 mL | - |
| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | 2-3 drops | - |
| Water | H₂O | 18.02 | - | - |
Procedure:
-
In a 100 mL round-bottom flask, dissolve 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile (3.0 g, 22.4 mmol, 1.0 eq) in ethanol (50 mL).
-
Add hydrazine hydrate (2.2 mL, ~44.8 mmol, 2.0 eq) to the solution, followed by a few drops of glacial acetic acid as a catalyst.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Reduce the volume of the solvent under reduced pressure.
-
Add cold water to the residue to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Mechanistic Insight
Figure 2: Plausible mechanism for the formation of the pyrazole ring.
The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine on the electrophilic carbonyl carbon of the β-ketonitrile. This is followed by dehydration to form a hydrazone intermediate. The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the nitrile carbon, leading to a cyclized intermediate which subsequently tautomerizes to the stable aromatic 5-aminopyrazole.
Characterization of the Final Product
The structure of the synthesized this compound should be confirmed by standard analytical techniques.
Expected Analytical Data:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the pyrrole and pyrazole ring protons, as well as the amine protons. The chemical shifts and coupling constants will be characteristic of the heterocyclic structure. The NH protons of both rings and the amine group will be exchangeable with D₂O. |
| ¹³C NMR | Resonances for all carbon atoms in the pyrrole and pyrazole rings. |
| MS (ESI) | The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 149.08. |
| IR | Characteristic absorption bands for N-H stretching (pyrrole, pyrazole, and amine), C=C and C=N stretching of the aromatic rings. |
Safety and Handling Precautions
-
Sodium Hydride: A flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle in an inert atmosphere (e.g., under nitrogen or argon) and away from moisture.
-
Hydrazine Hydrate: Toxic, corrosive, and a suspected carcinogen. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.
-
Solvents: Tetrahydrofuran, ethanol, and ethyl acetate are flammable. Keep away from ignition sources.
-
Acids and Bases: Handle hydrochloric acid and glacial acetic acid with care as they are corrosive.
Always consult the Safety Data Sheets (SDS) for all chemicals before use.
References
-
Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 2011, 7, 25. Available at: [Link]
-
Approaches towards the synthesis of 5-aminopyrazoles. PMC, 2011. Available at: [Link]
-
Recent developments in aminopyrazole chemistry. Arkivoc, 2009, (i), 198-250. Available at: [Link]
-
Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C=O) coupling. Chemical Communications, 2014, 50(84), 12693-12696. Available at: [Link]
- Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. Google Patents, WO2014033164A1, 2014.
-
PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)-PYRAZOLE-4-CARBOXYLIC ACID DERIVATIVES. European Patent Office, EP2890665A1, 2015. Available at: [Link]
-
Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. PMC, 2023. Available at: [Link]
-
The Claisen Condensation. University of Babylon. Available at: [Link]
-
Notes - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
3-oxo-3-(1H-pyrrol-2-yl)propanenitrile. PubChem. Available at: [Link]
-
A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Molecules, 2020, 25(21), 5229. Available at: [Link]
- Process for producing 5-amino-3-methylpyrazole. Google Patents, WO1993006088A1, 1993.
-
3(5)-aminopyrazole. Organic Syntheses Procedure. Available at: [Link]
-
Proposed mechanism for the formation of pyrazole-4-carbonitrile... ResearchGate. Available at: [Link]
-
diphenylketene. Organic Syntheses Procedure. Available at: [Link]
-
New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile. MDPI, 2020. Available at: [Link]
-
Reduction Over Condensation of Carbonyl Compounds Through a Transient Hemiaminal Intermediate Using Hydrazine. Repositorio UCHILE, 2020. Available at: [Link]
-
Claisen Condensation. Organic Chemistry Tutor. Available at: [Link]
-
8.1 Claisen Condensation Fundamentals. Organic Chemistry II - KPU Pressbooks. Available at: [Link]
-
Claisen Condensation. Organic Chemistry Portal. Available at: [Link]
-
3-oxo-3-(1h-pyrrol-2-yl)propanenitrile. PubChemLite. Available at: [Link]
- Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. Google Patents, CN104703972A, 2015.
-
Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. PMC, 2022. Available at: [Link]
-
New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile. ResearchGate, 2020. Available at: [Link]
-
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. PMC, 2007. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI, 2018. Available at: [Link]
-
Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. PMC, 2019. Available at: [Link]
-
Diethyl carbonate as a solvent for ruthenium catalysed C–H bond functionalisation. Green Chemistry, 2012, 14(3), 734-739. Available at: [Link]
-
Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. RSC Publishing, 2022. Available at: [Link]
-
Reaction of diethyl carbonate with excess PhMgBr, then aqueous workup... Reddit. Available at: [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines [mdpi.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. Claisen Condensation [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
cyclization methods to obtain 3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine
Application Note: High-Purity Synthesis of 3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine
Executive Summary
The molecule This compound (also referred to as 5-amino-3-(pyrrol-2-yl)pyrazole) represents a privileged scaffold in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors (e.g., CDK, PCTAIRE, and JAK families). Its structural utility lies in the "hinge-binding" capacity of the pyrazole-pyrrole motif, which mimics the adenine base of ATP.
This Application Note details a robust, two-step synthetic protocol designed for high reproducibility and scalability. Unlike generic heterocyclic preparations, this guide addresses the specific challenge of managing the acidic pyrrole N-H proton during the critical C-C bond-forming step. We utilize a
Retrosynthetic Analysis & Strategy
The most reliable pathway to 5-aminopyrazoles is the cyclocondensation of
Key Strategic Considerations:
-
Acidity Management: The pyrrole ring contains an acidic proton (
). Standard base-catalyzed Claisen condensations used to form the -ketonitrile will deprotonate the pyrrole nitrogen first. Our protocol compensates for this by adjusting the base stoichiometry (using >2 equivalents) to generate a dianionic species that facilitates the nucleophilic attack of the acetonitrile anion. -
Tautomeric Equilibrium: The final product exists in equilibrium between the 3-amino and 5-amino tautomers. While chemically identical in solution, the nomenclature "5-amine" is used here to denote the reactive amine handle often used for further derivatization (e.g., amide coupling).
Figure 1: Retrosynthetic disconnection showing the
Experimental Protocol
Phase 1: Synthesis of 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile
The formation of the
Reagents & Materials:
-
Ethyl 1H-pyrrole-2-carboxylate (1.0 equiv)
-
Anhydrous Acetonitrile (Excess or 1.5 equiv if using THF as solvent)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (2.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (1M) for quenching
Step-by-Step Procedure:
-
Base Preparation: In a flame-dried 3-neck round-bottom flask equipped with a reflux condenser and N2 inlet, suspend NaH (2.5 equiv) in anhydrous THF (10 mL/g of NaH). Note: The excess base is critical to deprotonate both the pyrrole N-H and the acetonitrile.
-
Acetonitrile Activation: Add anhydrous acetonitrile (1.5 equiv) dropwise to the NaH suspension at 0°C. Stir for 15 minutes.
-
Ester Addition: Dissolve Ethyl 1H-pyrrole-2-carboxylate (1.0 equiv) in a minimum amount of anhydrous THF. Add this solution dropwise to the reaction mixture at 0°C.
-
Reaction: Heat the mixture to reflux (approx. 66°C) and stir for 4–6 hours.
-
Visual Cue: The reaction mixture typically turns a deep yellow/orange color, indicating the formation of the conjugated enolate species.
-
-
Quenching: Cool the mixture to 0°C. Carefully quench with water (dropwise) to destroy excess NaH.
-
Acidification: Acidify the aqueous phase with 1M HCl to pH ~4–5. This protonates the intermediate to its neutral
-ketonitrile form. -
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.
-
Purification: The crude solid is often pure enough for the next step. If necessary, recrystallize from Ethanol/Hexane or purify via flash chromatography (SiO2, Hexane:EtOAc).
Self-Validation Checkpoint:
-
IR Spectroscopy: Look for a sharp nitrile (-CN) stretch around 2200–2260 cm⁻¹ and a ketone carbonyl stretch around 1650–1680 cm⁻¹ .
-
1H NMR: Confirm the presence of the methylene protons (
) as a singlet around 4.0–4.2 ppm .
Phase 2: Cyclization to this compound
The formation of the pyrazole ring using hydrazine.
Reagents & Materials:
-
3-oxo-3-(1H-pyrrol-2-yl)propanenitrile (from Phase 1)
-
Hydrazine Hydrate (N2H4·H2O) (3.0 – 5.0 equiv)
-
Ethanol (Absolute)
-
Glacial Acetic Acid (Catalytic, optional)
Step-by-Step Procedure:
-
Dissolution: Dissolve the
-ketonitrile (1.0 equiv) in Ethanol (10 mL/mmol). -
Reagent Addition: Add Hydrazine Hydrate (3.0 equiv) dropwise at room temperature.
-
Note: A slight exotherm may occur.
-
-
Cyclization: Heat the mixture to reflux (78°C) for 3–5 hours.
-
Monitoring: Monitor by TLC (System: DCM/MeOH 9:1). The starting material spot (high Rf) should disappear, replaced by a lower Rf amine product.
-
Workup:
-
Method A (Precipitation): Concentrate the reaction mixture to ~20% of its original volume. Cool to 0°C. The product often precipitates as a solid. Filter and wash with cold ethanol.
-
Method B (Extraction): If no precipitate forms, evaporate to dryness. Redissolve in EtOAc, wash with water, dry over Na2SO4, and concentrate.
-
-
Final Purification: Recrystallize from Ethanol/Water or purify via column chromatography (DCM
DCM:MeOH 95:5).
Data Summary Table:
| Parameter | Phase 1 (Precursor) | Phase 2 (Target) |
| Key Reagent | NaH / Acetonitrile | Hydrazine Hydrate |
| Solvent | THF (Anhydrous) | Ethanol |
| Temp/Time | Reflux / 4–6 h | Reflux / 3–5 h |
| Yield Target | 65–80% | 75–90% |
| Appearance | Yellowish Solid | Off-white/Beige Solid |
| Key NMR Signal |
Troubleshooting & Optimization
Issue: Low Yield in Step 1 (Precursor Synthesis)
-
Cause: Incomplete deprotonation of the pyrrole/acetonitrile.
-
Fix: Ensure NaH is fresh and anhydrous. Increase NaH to 3.0 equiv. Ensure the reaction is strictly anhydrous (water quenches the acetonitrile anion immediately).
Issue: Regioisomers or Byproducts in Step 2
-
Cause: If substituted hydrazines (e.g., methylhydrazine) are used, regioisomers (3-amino vs 5-amino) will form.
-
Fix: With unsubstituted hydrazine, this is not an issue due to tautomerism. However, ensure the reaction goes to completion to avoid open-chain hydrazone intermediates.
Issue: Purification Difficulties
-
Observation: The product is polar and streaks on silica.
-
Fix: Add 1% Triethylamine (TEA) or 1% NH4OH to the DCM/MeOH eluent to sharpen the peaks during chromatography.
Safety & Handling
-
Sodium Hydride (NaH): Flammable solid. Reacts violently with water to release hydrogen gas. Handle under inert atmosphere (N2/Ar).
-
Hydrazine Hydrate: Highly toxic, potential carcinogen, and corrosive. distinct risk of skin absorption. Use double gloves and work in a well-ventilated fume hood.
-
Acetonitrile: Flammable and toxic (metabolizes to cyanide).
References
-
Synthesis of Pyrazole Kinase Inhibitors
- Evaluation of 3-amino-1H-pyrazole-based kinase inhibitors.
- Source: National Institutes of Health (NIH) / PMC.
-
Precursor Synthesis (
-ketonitriles):- A Concise Synthesis of Pyrrole-Based Drug Candidates
-
Source: Molecules (MDPI), 2023.[2]
-
General Aminopyrazole Cyclization Methods
- Approaches towards the synthesis of 5-aminopyrazoles.
-
Source: Beilstein Journal of Organic Chemistry.[1]
Sources
Application Note: Crystal Growth Protocols for 3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine
Executive Summary & Strategic Context
The compound 3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine (CAS: 1174894-35-9) represents a "privileged scaffold" in medicinal chemistry, frequently serving as a pharmacophore for Janus kinase (JAK), Aurora kinase, and Cyclin-dependent kinase (CDK) inhibitors.
The Crystallization Challenge: This molecule presents a unique solid-state challenge due to its "Chameleon Character" :
-
Tautomeric Fluidity: The pyrazole ring exists in dynamic equilibrium (
vs. ), and the exocyclic amine can participate in imine-enamine tautomerism. -
H-Bonding Complexity: It possesses three distinct hydrogen bond donors (pyrrole-NH, pyrazole-NH, amine-NH
) and multiple acceptors, leading to high lattice energy and a propensity for forming solvates or "oiling out" rather than crystallizing.
This guide moves beyond standard screening to provide a rational, mechanism-based approach to isolating high-quality single crystals (for XRD) and pure bulk phases (for formulation).
Physicochemical Profiling & Solubility Landscape[1]
Before attempting crystallization, one must map the solubility profile.[1] This molecule is amphoteric and highly polarizable.[1]
The Solubility Matrix
Data derived from structural analog extrapolation (e.g., phenyl-aminopyrazoles) and functional group analysis.
| Solvent Class | Specific Solvent | Solubility Rating | Application |
| Primary Solvents | Methanol (MeOH) | High | Good for evaporation; risk of solvates.[1] |
| Ethanol (EtOH) | Moderate | Ideal for cooling crystallization.[1] | |
| DMSO / DMF | Very High | Use only for antisolvent diffusion.[1] | |
| Anti-Solvents | Acetonitrile (MeCN) | Moderate | Excellent co-solvent to break H-bond networks.[1] |
| Water | Low (pH dependent) | Strong antisolvent; risk of hydrate formation.[1] | |
| Dichloromethane (DCM) | Low | Good antisolvent for vapor diffusion.[1] | |
| Hexanes / Heptane | Insoluble | Use to drive precipitation.[1] |
Protocol A: Binary Solvent Evaporation (Screening)
Objective: Rapid identification of metastable polymorphs and initial single crystals. Mechanism: Slow increase in supersaturation allows the molecule to organize into its most stable H-bond network (likely involving pyrrole-pyrazole pairing).
Materials:
Procedure:
-
Dissolution: Dissolve 10 mg of this compound in 1.0 mL of Methanol . Sonicate for 2 minutes to ensure complete dissolution.
-
Filtration: Filter the solution into a clean vial to remove nucleation sites (dust).
-
Binary Addition: Add 0.5 mL of Acetonitrile (MeCN) .
-
Rationale: MeCN disrupts the strong solvent-solute H-bonds of methanol, lowering the solubility slightly and encouraging crystal lattice formation over solvation.
-
-
Controlled Evaporation: Cover the vial with Parafilm and poke 3 small holes with a needle.
-
Incubation: Store at ambient temperature (20-25°C) in a vibration-free environment.
Expected Outcome: Block-like or prismatic crystals should appear within 2-5 days.[1]
Protocol B: Vapor Diffusion (High-Quality Single Crystals)
Objective: Growth of X-ray quality single crystals by extremely slow supersaturation, minimizing defects. Mechanism: A volatile anti-solvent diffuses into the solution, slowly lowering the solubility limit without thermal shock.
The "Sitting Drop" Micro-Method
Best for <5 mg of material.
Figure 1: Schematic of the Vapor Diffusion setup. The volatile anti-solvent (Outer) diffuses into the solute solution (Inner).
Procedure:
-
Inner Solution: Dissolve 5 mg of compound in 0.5 mL DMF or DMSO in a small insert vial (or HPLC vial).
-
Outer Reservoir: Place the small vial inside a larger 20 mL vial containing 3 mL of Water or Ethanol .
-
Note: If using DMSO (Inner), use Water (Outer). If using DMF (Inner), use Ethanol (Outer).
-
-
Equilibration: Cap the large vial tightly. Do not cap the small inner vial.
-
Timeline: Leave undisturbed for 7-14 days. The water vapor will diffuse into the DMSO, gradually precipitating the compound.
Protocol C: pH-Switch Recrystallization (Purification)
Objective: Bulk purification and polymorph control. Mechanism: The pyrazole amine is basic.[1] Protonation increases water solubility; slow deprotonation drives controlled crystallization.[1]
Procedure:
-
Acidification: Suspend 100 mg of crude material in 5 mL Water. Add 1M HCl dropwise until the solid fully dissolves (pH ~1-2).
-
Filtration: Filter to remove insoluble impurities.[1]
-
Neutralization (The Critical Step):
-
Place the filtrate in a beaker with magnetic stirring.
-
Slowly diffuse Ammonia vapor into the solution (place a small beaker of Ammonium Hydroxide next to the sample under a larger covered bell jar).
-
Alternative: Add 0.1M NaOH via a syringe pump at 0.1 mL/min.[1]
-
-
Harvest: As the pH approaches neutral (pH 6-7), the free base will crystallize out.
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Oiling Out | Phase separation before crystallization.[1] | Temperature is too high or supersaturation is too fast.[1] Switch to Protocol B (Vapor Diffusion) or add a "seed" crystal. |
| Twinning | Multiple crystals growing from one point.[1] | Nucleation rate is too high.[1] Dilute the starting solution by 50%. |
| Amorphous Solid | Precipitation is too rapid.[1] | Use a weaker anti-solvent (e.g., switch from Hexane to Ethanol). |
| Solvates | Crystals degrade/turn opaque in air.[1] | The crystal lattice contains solvent molecules.[1] Dry crystals slowly under controlled humidity or analyze immediately with XRD.[1] |
Characterization Workflow
To validate the solid form, follow this analytical sequence:
Figure 2: Analytical workflow for validating the crystalline form of this compound.
Key Checkpoint:
-
Tautomer Identification: Use Single Crystal XRD (SC-XRD) to determine if the proton resides on the pyrazole N1 or N2, and if the amino group is in the amino (
) or imino ( ) form. This is critical for docking studies in kinase drug discovery.[1]
References
-
Synthesis and Kinase Inhibition
-
Structural Analogs & Crystallization
-
Tautomerism in Aminopyrazoles
-
Fragment-Based Discovery
Sources
- 1. aablocks.com [aablocks.com]
- 2. mdpi.com [mdpi.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. Fragment-based discovery of new highly substituted 1H-pyrrolo[2,3-b]- and 3H-imidazolo[4,5-b]-pyridines as focal adhesion kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine
[1]
Ticket ID: PYR-PYZ-005 Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]
Executive Summary
The synthesis of 3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine involves the condensation of a
This guide treats your synthesis as a system. We break it down into two critical modules: Precursor Assembly and Cyclization/Isolation .[4]
Module 1: The Synthetic Roadmap & Logic
The following workflow illustrates the critical control points (CCPs) where yield is typically lost.
Caption: Critical Control Points (CCP) in the synthesis of pyrrolyl-pyrazoles. Red diamonds indicate high-risk steps requiring intervention.[1]
Module 2: Precursor Synthesis (The -Ketonitrile)
The Reaction: Condensation of methyl 1H-pyrrole-2-carboxylate with acetonitrile.[1]
The Challenge: The pyrrole N-H is acidic (
Troubleshooting Q&A
Q: My reaction mixture turned solid, and I recovered starting material. What happened? A: You likely used insufficient base.[4]
-
Diagnosis: The pyrrole ring acts as an acid.[4] The first equivalent of base (e.g., NaH) removes the pyrrole proton, forming a pyrrolyl anion.[1][4] This anion is electron-rich and unreactive toward the acetonitrile anion.[1]
-
Solution: Use at least 2.2 to 2.5 equivalents of NaH .
-
Eq 1: Deprotonates the pyrrole N-H.[4]
-
Eq 2: Deprotonates acetonitrile to form the nucleophile (
).[4] -
Pro-Tip: If yield remains low, switch to Lithium Diisopropylamide (LDA) or LiHMDS (3 equiv.) in THF at -78°C. Lithium enolates are often more stable and reactive in this specific condensation.[1][4]
-
Q: The workup resulted in a black, insoluble gum.[1][4] How do I isolate the nitrile? A: This is oxidative polymerization during the acidic quench.[4]
Module 3: Cyclization to Pyrazole
The Reaction: Reaction of 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile with Hydrazine Hydrate.[1] The Challenge: "Oiling out" and purification difficulties due to product polarity.
Optimized Protocol
| Parameter | Recommendation | Rationale |
| Solvent | Ethanol (Abs.) or n-Butanol | Protic solvents facilitate proton transfer during cyclization.[1][4] n-Butanol allows higher temp ( |
| Reagent | Hydrazine Hydrate (80%) | Use a slight excess (1.2 – 1.5 eq).[1][4] Avoid hydrazine salts (sulfate/HCl) unless you add a base, as they retard the reaction.[1][4] |
| Catalyst | Acetic Acid (Cat.) | A few drops of AcOH catalyze the initial imine formation.[4] |
| Atmosphere | Argon/Nitrogen | CRITICAL. Aminopyrazoles + Pyrroles are synergistic antioxidants; they will scavenge oxygen and decompose.[4] |
Troubleshooting Q&A
Q: I see the product on TLC, but it won't crystallize. It's a sticky oil. A: This is the most common issue with aminopyrazoles.[4]
-
Cause: Trace hydrazine or solvent impurities prevent lattice formation.[4]
-
Fix (The "Trituration" Method):
-
Evaporate the reaction solvent completely (high vacuum).
-
Add a small amount of cold Diethyl Ether or MTBE (the product is usually insoluble in ether, while impurities are soluble).[4]
-
Scratch the flask wall vigorously with a glass rod.[4]
-
If it remains an oil, dissolve in minimal DCM and add Hexanes dropwise until cloudy, then refrigerate.
-
Q: The product is dark brown/black. Is it ruined? A: Not necessarily, but it is oxidized.[1][4]
Module 4: Advanced Strategy (The "Protected" Route)
If the yield of the direct route (Modules 2 & 3) is consistently <30%, you must switch to the N-protected route.[1] This adds steps but guarantees yield.[4]
Protocol:
References
-
General Pyrazole Synthesis (Knorr Type)
-
Synthesis of Pyrrole-Pyrazole Hybrids (Kinase Inhibitors)
-
Precursor Stability & Handling
-
Oxidative Stability of Aminopyrazoles
Sources
- 1. heteroletters.org [heteroletters.org]
- 2. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. PubChemLite - 3-oxo-3-(1h-pyrrol-2-yl)propanenitrile (C7H6N2O) [pubchemlite.lcsb.uni.lu]
- 5. 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile | C7H6N2O | CID 11194355 - PubChem [pubchem.ncbi.nlm.nih.gov]
recrystallization solvents for 3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine
Technical Support Center: Purification & Recrystallization Guide Subject: 3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine (and related 3,5-disubstituted pyrazoles) Ticket ID: REC-PYR-005 Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2]
Executive Summary
You are working with This compound , a heteroaromatic scaffold capable of significant hydrogen bonding (multiple NH donors, N acceptors).[1][2][3] Its purification is often complicated by two factors:
-
Tautomerism: The 3-amino and 5-amino positions are tautomerically equivalent in the unsubstituted ring, leading to complex crystal packing.[1][2]
-
Oxidative Instability: The electron-rich pyrrole ring is susceptible to oxidation, often resulting in "pinking" or black tar formation during hot recrystallization.[1][2]
This guide prioritizes solvent systems that balance polarity requirements with thermal gentleness to prevent decomposition.[1][2]
Part 1: Solvent Selection Matrix
Q: What is the best solvent system for this specific aminopyrazole?
A: Based on the solubility profile of 3,5-diaminopyrazoles and pyrrole-pyrazole conjugates, we recommend the following tiered approach. Do not use chlorinated solvents (DCM/Chloroform) for crystallization as they rarely induce good lattice formation for this class.[1][2]
| Solvent System | Ratio (v/v) | Suitability | Technical Notes |
| Ethanol (Absolute) | 100% | Primary Choice | Most literature precedents for aminopyrazoles use EtOH.[1][2] It solubilizes the amine at reflux but allows precipitation upon cooling.[1][2] |
| Ethanol / Water | 90:10 to 70:30 | High Polarity | Use if the compound is too soluble in pure EtOH.[1][2] Water acts as the anti-solvent.[1][2] Warning: Excess heat + water may accelerate pyrrole degradation.[1][2] |
| Methanol / Acetonitrile | 1:1 to 1:3 | Alternative | Good for removing lipophilic impurities.[1][2] Dissolve in MeOH, then add MeCN hot. |
| Ethyl Acetate / Heptane | Variable | Low Polarity | Use only if the crude is very dark/tarry.[1][2] The product may precipitate as an amorphous powder rather than crystals.[1][2] |
Part 2: Step-by-Step Recrystallization Protocol
Q: How do I perform the recrystallization without degrading the pyrrole ring?
A: Follow this "Gentle Thermal Cycle" protocol. The key is minimizing the time the compound spends in solution at high temperatures.[1][2]
The Protocol
-
Preparation: Place your crude solid in a round-bottom flask. Flush the flask with Nitrogen or Argon.[1][2] Pyrroles oxidize rapidly in hot solution if air is present.[1][2]
-
Dissolution: Add the primary solvent (e.g., Ethanol) in small portions while heating the flask in an oil bath at 60-70°C (do not hard reflux unless necessary).
-
Filtration (Critical): If the solution is dark or contains black specks, add activated charcoal, stir for 5 mins, and filter hot through a Celite pad.
-
Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (wrap in a towel to insulate).
-
Finishing: Once at room temperature, place in an ice bath (0-4°C) for 1 hour.
-
Collection: Filter the crystals via vacuum filtration. Wash with cold solvent (same as used in step 2).[1][2]
Part 3: Troubleshooting & FAQs
Q: My product turned into a sticky oil (oiled out) instead of crystallizing. How do I fix this?
A: "Oiling out" is extremely common with aminopyrazoles due to their ability to form supersaturated solutions and their low melting points relative to the solvent boiling point.[1][2]
Corrective Actions:
-
The Seeding Trick: If you have any solid pure sample (even a micro-amount), add a "seed" crystal to the oil/solvent mixture at room temperature.[1][2]
-
The Scratch Method: Use a glass rod to vigorously scratch the inner wall of the flask at the interface of the liquid and air.[1][2] This creates nucleation sites.[1][2]
-
Re-heat and Dilute: Oiling out often means the solution is too concentrated.[1][2] Re-heat to dissolve the oil, add 10-20% more solvent, and cool down much slower.[1][2]
Q: The crystals are pink or brown.[1][2] Is my compound ruined?
A: Not necessarily. Pyrrole derivatives often undergo surface oxidation, turning pink/red upon exposure to air.[1][2]
-
Fix: Wash the crystals with a small amount of cold ether or heptane.[1][2] The colored impurities are often on the surface.[1][2]
-
Prevention: Add a pinch of Sodium Bisulfite (NaHSO₃) or Ascorbic Acid to the recrystallization solvent to act as an antioxidant during the heating phase.[1][2]
Q: Can I use acid-base extraction instead?
A: Yes. The pyrazole amine is basic.[1][2]
-
Dissolve crude in 1M HCl (aq). Filter off insoluble tars.[1][2]
-
The free base should precipitate.[1][2] Collect this solid and then recrystallize from Ethanol for final polish.
Part 4: Visualizing the Workflow
The following diagram illustrates the decision logic for solvent selection and troubleshooting the "oiling out" phenomenon.
Figure 1: Decision tree for solvent selection and troubleshooting common crystallization failures for aminopyrazoles.
References
-
Synthesis of Aminopyrazoles
-
General Purification of Pyrazoles
-
Organic Syntheses Standard Procedures
Sources
- 1. chemscene.com [chemscene.com]
- 2. aablocks.com [aablocks.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. beilstein-archives.org [beilstein-archives.org]
- 5. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 6. Synthesis, crystal structure, and Hirshfeld surface analysis of 3-ferrocenyl-1-(pyridin-2-yl)-1 H-pyrazol-5-amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scirp.org [scirp.org]
- 8. 2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile | MDPI [mdpi.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. europeanreview.org [europeanreview.org]
solubility issues of 3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine in organic solvents
Technical Support Center: Solubilization & Handling of 3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine
Subject: Troubleshooting Solubility, Stability, and Handling of this compound CAS Registry Number: 1378335-90-0 (Generic analogue reference) / Note: Specific CAS may vary by salt form.[1] Molecular Formula: C₇H₈N₄ Molecular Weight: 148.17 g/mol [1]
Executive Summary: The "Brick Dust" Challenge
This compound is a classic "brick dust" intermediate—a flat, rigid heteroaromatic system rich in hydrogen bond donors (3 NH sites) and acceptors.[1] Its poor solubility in common organic solvents is driven by high crystal lattice energy resulting from extensive intermolecular hydrogen bonding and
Key Takeaway: Success requires breaking this lattice energy using polar aprotic solvents (DMSO, DMF) or thermal energy in protic solvents (Ethanol).[1] Avoid non-polar solvents (Hexanes, DCM) for dissolution.[1]
Solubility Profile & Solvent Selection
The following data is synthesized from structural properties and standard handling protocols for aminopyrazole-pyrrole conjugates.
Solubility Tier List
| Solvent Class | Solvents | Solubility Rating | Usage Recommendation |
| Tier 1: High | DMSO, DMF, NMP | Excellent (>50 mg/mL) | Primary Choice. Use for stock solutions (10–100 mM) and biological assays.[1] |
| Tier 2: Moderate | Methanol, Ethanol | Moderate (Heat Required) | Soluble when hot (reflux); likely to precipitate upon cooling.[1] Good for recrystallization.[1] |
| Tier 3: Low | THF, Acetone, Ethyl Acetate | Poor (<1 mg/mL) | Partial solubility. May require sonication.[1] Avoid for quantitative transfers.[1] |
| Tier 4: Insoluble | DCM, Chloroform, Hexanes | Insoluble | Do not use. The compound will float or sink as a suspension.[1] |
| Tier 5: Aqueous | Water (pH 7) | Very Poor | Requires pH adjustment (acidification) to dissolve.[1] |
Decision Tree: Solvent Selection Workflow
Use this logic flow to select the correct solvent system for your specific application.
Caption: Logical workflow for selecting the optimal solvent based on experimental intent.
Troubleshooting Guides (Q&A Format)
Scenario A: "The compound won't dissolve in my reaction solvent (DCM/THF)."
Diagnosis: Polarity Mismatch. The molecule is too polar for DCM and too rigid for cold THF.[1] The crystal lattice energy is resisting solvation.[1]
Solution:
-
Switch Solvent: Move to DMF or DMAc (Dimethylacetamide) .[1] These are standard for nucleophilic attacks or couplings involving this amine.[1]
-
Co-solvent Strategy: If you must use DCM (e.g., for a specific reagent), dissolve the amine in a minimum volume of DMF first, then dilute with DCM (maintain DMF <10% if possible).[1]
-
Sonication: Sonicate for 60 seconds. Warning: Do not sonicate longer than 5 minutes as heating can accelerate oxidation of the pyrrole ring.
Scenario B: "The solution turned dark brown/black overnight."
Diagnosis: Oxidative Degradation.[1] Pyrrole rings are electron-rich and prone to oxidation, especially when coupled with an electron-donating amine group.[1] This forms "pyrrole black" (polymerized byproducts).[1]
Solution:
-
Inert Atmosphere: Always handle solutions under Nitrogen or Argon.[1]
-
Antioxidants: Add 0.1% w/v Ascorbic Acid or DTT if compatible with your downstream assay.[1]
-
Storage: Never store dilute solutions. Store only as a high-concentration (>50 mM) stock in DMSO at -20°C or -80°C.
Scenario C: "It precipitates when I add it to cell culture media."
Diagnosis: "Crashing Out" (Aqueous Insolubility).[1] The compound is hydrophobic at neutral pH.[1] Rapid dilution into water causes the hydrophobic pyrrole/pyrazole cores to aggregate.[1]
Solution:
-
Serial Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step. Perform an intermediate dilution (e.g., 100% DMSO → 10% DMSO in Media → Final Concentration).[1]
-
Limit Final Conc: Ensure the final concentration is below the solubility limit (likely <100 µM in aqueous media).
-
Salt Formation: Convert the free base to a Hydrochloride (HCl) salt .[1]
Detailed Protocols
Protocol 1: Preparation of a 50 mM Stock Solution (Biological Assays)
Target: Stable stock for long-term storage.[1]
-
Weighing: Weigh 7.4 mg of substance into a microcentrifuge tube.
-
Solvent: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).
-
Dissolution: Vortex for 30 seconds. If particulates remain, sonicate for 30 seconds.
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.
-
Shelf Life: 3 months (check for darkening/precipitation before use).[1]
-
Protocol 2: Recrystallization (Purification)
Target: Purifying crude material from synthesis.[1][2]
-
Procedure:
-
Collection: Filter the off-white/yellow crystals and wash with cold Ether.
Chemical Stability & Reactivity Pathway
Understanding the reactivity helps prevent degradation.[1]
Caption: Stability pathways showing oxidation risks vs. salt stabilization.
References
-
Beilstein Journals. "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein J. Org.[1] Chem. 2011, 7, 179–197. Link
-
National Institutes of Health (PMC). "Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives."[1] Bioorg Med Chem Lett.[1] 2011.[1] Link
-
Organic Syntheses. "3(5)-Aminopyrazole." Org.[1][3][4][5][6][7] Synth. 1968, 48, 8. (Foundational chemistry for aminopyrazole handling). Link
-
MDPI Encyclopedia. "Synthesis and Properties of Pyrazoles." Encyclopedia 2022.[1][6] Link[1]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis [organic-chemistry.org]
- 5. 5-amino pyrazole | Sigma-Aldrich [sigmaaldrich.com]
- 6. Synthesis and Properties of Pyrazoles | Encyclopedia MDPI [encyclopedia.pub]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Stability & Handling of 3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine
The following technical guide is structured as a specialized support resource for researchers working with 3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine . It addresses the specific stability challenges inherent to the pyrrole-pyrazole scaffold in acidic environments.
Executive Summary: The "Pyrrole Red" Hazard
If you are accessing this guide, you have likely observed a color change (red, brown, or black) or a loss of purity when handling This compound in acidic media.
The Core Issue: While the pyrazole-amine moiety is relatively robust, the pyrrole ring is highly electron-rich and acid-sensitive. In aqueous acidic conditions (pH < 4), the pyrrole moiety undergoes protonation at the C3 position, initiating a rapid, autocatalytic polymerization reaction. This results in the formation of "pyrrole red" (amorphous oligomers) and polypyrrole-like chains, effectively destroying your sample.
Immediate Action:
-
Stop any heating in acidic solvents.
-
Neutralize aqueous solutions immediately to pH 7–8 using mild base (NaHCO₃).
-
Switch to anhydrous conditions if salt formation is required.
Diagnostic & Troubleshooting Guide (Q&A)
Q1: My sample turned from a pale solid to a dark red/black gum after adding 1M HCl. Is it recoverable?
Diagnosis: Acid-Catalyzed Polymerization. Technical Insight: You have likely triggered electrophilic aromatic substitution. The protonated pyrrole acts as an electrophile, reacting with unprotonated pyrrole units. This is irreversible for the polymerized portion. Recovery:
-
Neutralize the mixture immediately with saturated NaHCO₃.
-
Extract with Ethyl Acetate (EtOAc) or DCM.
-
The polymer is often insoluble in organic solvents; filter off the dark solids.
-
Check the filtrate by LC-MS. If the monomer mass (MW ~148.17) is present, purify via flash chromatography (DCM/MeOH).
Q2: I need to form a salt for solubility. How do I do this without decomposition?
Protocol: Do not use aqueous acids. Use anhydrous conditions to precipitate the salt faster than the polymerization kinetics.
-
Recommended Acid: 1M or 2M HCl in Diethyl Ether or Dioxane (Anhydrous).
-
Temperature: 0°C (Ice bath).
-
Method: Dissolve the free base in a minimal amount of dry THF or Ethanol. Add the anhydrous HCl dropwise at 0°C. The salt should precipitate immediately. Filter and wash with dry ether.
Q3: My HPLC chromatogram shows peak splitting and broadening. Is this degradation?
Diagnosis: Likely Tautomerism , not necessarily degradation (unless new impurity peaks appear). Technical Insight: The pyrazole ring exists in tautomeric equilibrium (1H vs. 2H). In unbuffered HPLC solvents, these tautomers can interconvert on the column time-scale, causing peak broadening. Solution:
-
Run HPLC with a buffered mobile phase (e.g., 0.1% Formic Acid or Ammonium Acetate) to stabilize the protonation state.
-
If the peak resolves into a sharp singlet, your sample is stable. If multiple distinct peaks with different retention times persist, degradation has occurred.
Technical Deep Dive: Mechanism of Instability
Understanding the mechanism is crucial for prevention. The pyrrole ring is the "weak link."
Mechanism: Acid-Catalyzed Oligomerization
In strong acid, the pyrrole is protonated not at the nitrogen, but at the C3 carbon. This breaks the aromaticity and creates a reactive cation that attacks neutral molecules.
Figure 1: The acid-catalyzed decomposition pathway of the pyrrole moiety. Note that protonation breaks aromaticity, driving the cascade.
Validated Experimental Protocols
Protocol A: Safe Synthesis of the Hydrochloride Salt
Use this protocol to stabilize the amine for storage.
Reagents:
-
This compound (Free Base)
-
Anhydrous Ethanol (EtOH)
-
HCl in Diethyl Ether (2.0 M)
-
Diethyl Ether (dry)
Step-by-Step:
-
Dissolution: Dissolve 100 mg of the free base in 2 mL of anhydrous EtOH. Ensure complete dissolution (sonicate if necessary).
-
Cooling: Place the vial in an ice-water bath (0°C) for 10 minutes.
-
Acidification: Add HCl/Ether (2.0 M) dropwise. Calculate 1.1 equivalents exactly.
-
Calculation: 100 mg / 148.17 g/mol = 0.675 mmol.
-
Acid Volume: 0.675 mmol * 1.1 = 0.74 mmol → ~0.37 mL of 2M HCl.
-
-
Precipitation: A solid should form immediately. Stir at 0°C for 15 minutes.
-
Isolation: Filter the solid under inert gas (Nitrogen/Argon) if possible.
-
Washing: Wash the cake 3x with cold anhydrous Diethyl Ether to remove excess acid.
-
Drying: Dry under high vacuum at room temperature. Do not heat.
Protocol B: LC-MS Analysis Conditions
Use this to distinguish between tautomers and degradation.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Waters XBridge), 3.5 µm |
| Mobile Phase A | Water + 0.1% Ammonium Hydroxide (pH ~10) OR 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 10 mins |
| Detection | UV 254 nm |
| Note | Basic pH (Ammonium Hydroxide) often suppresses pyrrole protonation and yields sharper peaks for this specific class of compounds. |
Decision Tree: Handling & Workup
Use this logic flow to determine the safe handling of your sample during extraction or purification.
Figure 2: Workflow for safe handling and purification. Note the strict avoidance of prolonged acidic exposure.
References
-
Guo, Z., et al. (2011). "Synthesis and biological evaluation of 5-amino-3-(pyrrol-2-yl)pyrazole derivatives." Beilstein Journal of Organic Chemistry. (General synthesis and handling of aminopyrazoles). Retrieved from [Link]
-
Vernitskaya, T. V., & Efimov, O. N. (1997). "Polypyrrole: a conducting polymer; its synthesis, properties and applications." Russian Chemical Reviews. (Mechanism of acid-catalyzed pyrrole polymerization). Retrieved from [Link]
Validation & Comparative
1H NMR interpretation of 3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine
An In-Depth Guide to the 1H NMR Spectroscopic Interpretation of 3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine
Introduction
In the landscape of modern medicinal chemistry, nitrogen-containing heterocyclic scaffolds are of paramount importance due to their prevalence in biologically active compounds. The molecule this compound represents a fascinating conjunction of two such vital heterocycles: pyrrole and pyrazole. This guide provides a comprehensive, field-tested interpretation of its ¹H NMR spectrum, moving beyond simple data reporting to explain the causal relationships between molecular structure and spectral appearance. For researchers in drug development, a precise understanding of such spectroscopic data is non-negotiable for structure verification, purity assessment, and the rational design of new chemical entities.
This document is structured to serve as both a predictive guide and a practical manual for experimental verification. We will dissect the molecule's proton environment, predict the chemical shifts, multiplicities, and coupling constants, and provide standardized protocols for experimental confirmation.
Molecular Structure and Proton Environment
To ensure clarity, the protons of this compound are systematically labeled as shown below. This numbering convention will be used throughout the guide.
Caption: Labeled structure of this compound.
Part 1: Predictive Analysis of the ¹H NMR Spectrum
The overall spectrum can be logically divided into three regions: the pyrrole ring protons, the pyrazole ring proton, and the exchangeable amine/imide protons.
Pyrrole Ring Protons (H3', H4', H5')
The pyrrole ring is a π-excessive system, and its proton chemical shifts are sensitive to the nature of substituents.[1][2] A 2-substituted pyrrole gives rise to a characteristic three-proton spin system.
-
H5' Proton: This proton is adjacent to the pyrrole nitrogen (N1') and is expected to be the most downfield of the three pyrrole CH protons, typically appearing around 6.7-7.0 ppm. Its multiplicity will be a doublet of doublets (dd) due to coupling with H4' (³J ≈ 2.5-3.5 Hz) and H3' (⁴J ≈ 1.5 Hz).
-
H3' Proton: This proton is also adjacent to the nitrogen but is situated next to the bulky pyrazole substituent. It is expected to resonate at approximately 6.5-6.8 ppm. It will appear as a doublet of doublets (dd) from coupling to H4' (³J ≈ 3.0-4.0 Hz) and H5' (⁴J ≈ 1.5 Hz).
-
H4' Proton: Being the only β-proton, H4' is the most shielded of the pyrrole CH protons and is expected in the range of 6.1-6.3 ppm.[1] It will exhibit the most complex multiplicity, appearing as a triplet or, more accurately, a doublet of doublets from coupling to H3' and H5'. The typical coupling constants are approximately equal (J ≈ 3.0 Hz), often resolving as a pseudo-triplet.[3]
Pyrazole Ring Proton (H4)
The pyrazole ring features a single proton at the C4 position, flanked by two substituted carbons (C3 and C5).
-
H4 Proton: This proton will appear as a singlet , as it has no adjacent proton neighbors to couple with. Its chemical shift is influenced by the electronic nature of the substituents at C3 (pyrrol-2-yl) and C5 (-NH₂). The amino group is a potent electron-donating group, which significantly increases electron density at C4, causing a pronounced upfield (shielding) effect. Therefore, the H4 proton is predicted to appear at a relatively high field for an aromatic proton, likely in the 5.7-6.0 ppm range. For comparison, the H4 proton in simple 3,5-disubstituted pyrazoles often appears between 6.0 and 6.4 ppm.[4][5]
Exchangeable Protons (N1-H, N1'-H, C5-NH₂)
These protons are attached to nitrogen atoms and their signals are characteristically broad and their chemical shifts are highly dependent on solvent, concentration, and temperature.
-
Pyrazole N1-H & Pyrrole N1'-H: These imide protons are acidic and typically appear far downfield. The pyrazole N-H is often observed in the 11.0-13.0 ppm region as a broad singlet.[6] The pyrrole N-H proton usually appears as a broad singlet around 8.0-9.5 ppm.
-
Amine C5-NH₂: The two protons of the primary amine group are equivalent and will appear as a single, often broad, resonance. The chemical shift can vary widely but is anticipated in the 3.5-5.5 ppm range.
Part 2: Summary of Predicted Data & Comparative Analysis
A direct comparison with the parent heterocycles highlights the influence of the substituents. Unsubstituted pyrrole shows signals at ~6.7 (Hα) and ~6.1 (Hβ) ppm, while pyrazole shows signals at ~7.6 (H3/H5) and ~6.3 (H4) ppm.[2][7] In our target molecule, the electron-donating amine group on the pyrazole ring shields H4 significantly. Similarly, the pyrazolyl substituent influences the precise shifts of the pyrrole protons.
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| Pyrazole N1-H | 11.0 - 13.0 | br s | - |
| Pyrrole N1'-H | 8.0 - 9.5 | br s | - |
| Pyrrole H5' | 6.7 - 7.0 | dd | ⁴J(H5',H3') ≈ 1.5, ³J(H5',H4') ≈ 3.0 |
| Pyrrole H3' | 6.5 - 6.8 | dd | ⁴J(H3',H5') ≈ 1.5, ³J(H3',H4') ≈ 3.5 |
| Pyrrole H4' | 6.1 - 6.3 | t (dd) | ³J(H4',H3') ≈ 3.5, ³J(H4',H5') ≈ 3.0 |
| Pyrazole H4 | 5.7 - 6.0 | s | - |
| Amine NH₂ | 3.5 - 5.5 | br s | - |
br s = broad singlet, s = singlet, dd = doublet of doublets, t = triplet
Part 3: Experimental Verification and Workflow
To validate the predicted assignments, a logical experimental workflow is essential. The following protocols are designed to provide unambiguous structural confirmation.
Standard ¹H NMR Acquisition Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic, as it often allows for the observation of exchangeable N-H protons which might be lost or broadened excessively in other solvents like CDCl₃.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Spectral Width: ~16 ppm (from -2 to 14 ppm).
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 16-64 scans, depending on sample concentration.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the residual DMSO solvent peak to 2.50 ppm.
D₂O Exchange Experiment Protocol (Confirmation of N-H Protons)
This experiment is a cornerstone of trustworthy NMR interpretation for nitrogen-containing compounds.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum as described in section 3.1.
-
D₂O Addition: Remove the NMR tube from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O) to the sample.
-
Mixing: Cap the tube securely and shake vigorously for 30-60 seconds to facilitate proton-deuteron exchange.
-
Re-acquisition: Place the sample back into the spectrometer and re-acquire the ¹H NMR spectrum using the identical parameters as the initial scan.
-
Analysis: Compare the two spectra. The signals corresponding to the N1-H, N1'-H, and NH₂ protons will significantly diminish or disappear completely in the second spectrum, confirming their assignment.
Visualizing the Spin System
The coupling relationships between the pyrrole protons can be visualized to better understand the spectral patterns.
Caption: J-coupling network in this compound.
Conclusion
The ¹H NMR spectrum of this compound is rich with information that confirms its unique structure. A systematic approach, beginning with the analysis of individual spin systems and leveraging established chemical shift principles, allows for a confident predictive assignment. The pyrrole moiety presents a characteristic three-proton AXM system, while the pyrazole H4 proton manifests as a shielded singlet due to the strong electron-donating effect of the C5-amine substituent. The identity of all N-H protons can be unequivocally confirmed through a standard D₂O exchange experiment, a critical step for ensuring the trustworthiness and scientific integrity of the structural elucidation. This guide provides the necessary framework for researchers to both predict and experimentally validate the ¹H NMR spectrum of this and structurally related compounds.
References
-
ResearchGate. THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Available at: [Link]
-
SciSpace. Metal-free synthesis of 3,5-disubstituted 1H- and 1-aryl-1H-pyrazoles from 1,3-diyne-indole derivatives employing two successive. Available at: [Link]
-
PubMed. Different types of hydrogen bonds in 2-substituted pyrroles and 1-vinyl pyrroles as monitored by (1)H, (13)C and (15)N NMR spectroscopy and ab initio calculations. Available at: [Link]
-
Canadian Science Publishing. THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Available at: [Link]
-
The Royal Society of Chemistry. Supporting Information - Continuous-Flow Synthesis of 3,5-Disubstituted Pyrazoles via Sequential Alkyne Homocoupling and Cope-Type Hydroamination. Available at: [Link]
-
ResearchGate. 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole.... Available at: [Link]
-
The Journal of Organic Chemistry. Proton Magnetic Resonance Studies of Pyrazoles. Available at: [Link]
-
Pearson+. The chemical shifts of the C-2 hydrogen in the spectra of pyrrole.... Available at: [Link]
-
The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available at: [Link]
-
Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Available at: [Link]
-
PMC. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Available at: [Link]
-
New Journal of Chemistry (RSC Publishing). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Available at: [Link]
-
SpectraBase. Pyrrole - Optional[1H NMR] - Chemical Shifts. Available at: [Link]
-
ScienceDirect. 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
mass spectrometry fragmentation pattern of 3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine
For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of chemical research and development. This compound (MW: 148.17 g/mol , Formula: C₇H₈N₄)[1] represents a class of nitrogen-rich scaffolds with significant potential in medicinal chemistry. Mass spectrometry (MS) stands as a principal analytical technique for confirming the molecular weight and deducing the intricate structural features of such molecules through the analysis of their fragmentation patterns.
This guide provides a comprehensive analysis of the predicted mass spectrometric behavior of this compound. We will explore the influence of different ionization techniques, propose detailed fragmentation pathways based on established chemical principles for pyrrole and pyrazole substructures, and offer a comparative framework for distinguishing it from potential isomers. This analysis is grounded in data from foundational studies on the fragmentation of related heterocyclic systems.
The Critical Role of Ionization: EI vs. ESI
The choice of ionization technique is a pivotal decision in mass spectrometry, fundamentally dictating the nature of the resulting spectrum.[2] For a molecule like this compound, the two most relevant techniques, Electron Ionization (EI) and Electrospray Ionization (ESI), will yield complementary information.
-
Electron Ionization (EI): As a "hard" ionization technique, EI bombards the analyte with high-energy electrons, typically at 70 eV.[2][3] This process imparts significant internal energy, leading to the formation of a radical cation (M•⁺) and subsequent, often extensive, fragmentation. The resulting mass spectrum is a complex but highly reproducible "fingerprint" of the molecule, rich in structural information. For our target compound, we anticipate a visible, albeit potentially low-intensity, molecular ion peak at m/z 148, with the majority of the ion current distributed among various fragment ions.
-
Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization method that generates ions from a liquid solution.[3][4] It is exceptionally well-suited for polar, non-volatile compounds and is the standard for Liquid Chromatography-Mass Spectrometry (LC-MS). ESI typically produces a protonated molecule, [M+H]⁺, with minimal in-source fragmentation. For this compound, this would result in a strong ion at m/z 149. This pseudomolecular ion is ideal for confirming the molecular weight and serves as the precursor ion for tandem mass spectrometry (MS/MS) experiments, where fragmentation is induced under controlled conditions (Collision-Induced Dissociation, CID) to elicit structural data.[5]
Table 1: Comparison of Ionization Techniques for this compound
| Feature | Electron Ionization (EI-MS) | Electrospray Ionization (ESI-MS/MS) |
| Primary Ion | Molecular Ion (M•⁺) at m/z 148 | Protonated Molecule ([M+H]⁺) at m/z 149 |
| Fragmentation | Extensive, in-source | Controlled, in collision cell (MS/MS) |
| Primary Use | Structural fingerprinting, library matching | Molecular weight confirmation, targeted structural analysis |
| Coupling | Gas Chromatography (GC-MS) | Liquid Chromatography (LC-MS) |
| Key Advantage | Rich, detailed fragmentation pattern | High sensitivity for polar compounds, precursor ion selection |
Predicted Fragmentation Pathways
The fragmentation of this compound is predicted to be driven by the inherent chemistry of its constituent rings and the amine substituent. The charge or radical site on the molecular ion will initiate a cascade of bond cleavages and rearrangements. Below, we propose the most probable fragmentation pathways under both EI and ESI-MS/MS conditions.
Pathway I: Pyrazole Ring Cleavage
The pyrazole ring is known to undergo characteristic cleavage, often involving the weak N-N bond and the loss of small, stable neutral molecules.[6][7]
-
Loss of HCN: A common pathway for nitrogen heterocycles is the elimination of a molecule of hydrogen cyanide (27 Da). This could occur from the pyrazole moiety, leading to a fragment ion at m/z 121 .
-
N-N Bond Scission: Cleavage of the N-N bond is a defining fragmentation feature of pyrazoles.[6] This can initiate a ring-opening cascade, potentially leading to the expulsion of N₂ (28 Da) or HN₃ (43 Da in ESI)[8], although the latter is more characteristic of tetrazoles. A more likely outcome is the loss of a nitrogen-containing radical or molecule in conjunction with other fragments.
Pathway II: Pyrrole Ring Fragmentation
The pyrrole ring also contributes to the fragmentation pattern, typically through its own ring cleavage or loss of substituents.[3][4]
-
Loss of HCN: Similar to the pyrazole ring, the pyrrole moiety can also eliminate HCN (27 Da), leading to a fragment at m/z 121 . The shared mass of this fragment makes it a convergence point for different pathways, likely resulting in a prominent peak.
-
Ring Opening and Fission: Subsequent fragmentation of the pyrrole ring can lead to smaller fragments, though these are often less specific.
Pathway III: Inter-Ring Cleavage and Amine Group Elimination
The linkage between the two rings and the exocyclic amine group are prime sites for fragmentation.
-
Inter-Ring C-C Cleavage: Scission of the bond connecting the pyrrole and pyrazole rings would yield two key fragments. This could result in a pyrrol-2-yl cation (m/z 66 ) or a 5-amino-1H-pyrazol-3-yl cation (m/z 82 ), depending on which fragment retains the charge, governed by Stevenson's Rule.
-
Loss of Ammonia/Aminyl Radical: The amine group can be lost as a neutral ammonia molecule (NH₃, 17 Da) from the protonated [M+H]⁺ ion, yielding a fragment at m/z 132 . In EI, loss of an aminyl radical (•NH₂, 16 Da) from the M•⁺ ion could produce a fragment at m/z 132 .
Summary of Predicted Fragments
The following table summarizes the key predicted fragment ions for this compound.
Table 2: Predicted Key Fragment Ions
| m/z | Proposed Formula | Proposed Loss | Origin Pathway |
| 149 | [C₇H₉N₄]⁺ | [M+H]⁺ | ESI Primary Ion |
| 148 | [C₇H₈N₄]⁺˙ | M•⁺ | EI Primary Ion |
| 132 | [C₇H₆N₃]⁺ | •NH₂ or NH₃ | Pathway III |
| 121 | [C₆H₇N₃]⁺˙ | HCN | Pathways I & II |
| 82 | [C₃H₄N₃]⁺ | C₄H₄N• | Pathway III |
| 66 | [C₄H₄N]⁺ | C₃H₄N₃• | Pathway III |
Comparative Analysis: Distinguishing Isomers
Mass spectrometry can be a powerful tool for differentiating between structural isomers. Consider the isomer 5-(1H-pyrrol-2-yl)-1H-pyrazol-3-amine. While it has the same molecular weight, its fragmentation pattern may exhibit subtle but significant differences. For instance, in the 3-amino isomer, the amine group is adjacent to the inter-ring bond. This proximity could facilitate unique rearrangement reactions or alter the propensity for inter-ring cleavage compared to the 5-amino isomer, potentially leading to different relative abundances of the m/z 82 and m/z 66 ions.
Experimental Protocols
Reproducible data is contingent on a well-defined experimental methodology.[3]
Protocol 1: LC-MS/MS Analysis via ESI
This is the preferred method for analyzing the target compound.
-
Sample Preparation: Dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture) to a concentration of 1-10 µg/mL. A trace of formic acid (0.1%) is often added to the mobile phase and sample to promote protonation ([M+H]⁺).[5]
-
Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5-10 minutes, hold, and re-equilibrate.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Mass Spectrometry (ESI-MS/MS):
-
Ionization Mode: Positive ESI.
-
MS1 Scan: Scan a range of m/z 50-300 to identify the [M+H]⁺ ion at m/z 149.
-
MS2 (Tandem MS): Isolate the precursor ion at m/z 149. Fragment it using Collision-Induced Dissociation (CID) with argon or nitrogen as the collision gas. Vary the collision energy (e.g., 10-40 eV) to generate a comprehensive product ion spectrum.
-
Conclusion
The mass spectrometric fragmentation of this compound is predicted to be a rich process governed by the distinct chemistries of its heterocyclic rings and amine functionality. Under ESI-MS/MS, the protonated molecule at m/z 149 serves as the ideal precursor for detailed structural analysis. Key fragmentation pathways are expected to include the loss of HCN (m/z 121 ), elimination of ammonia (m/z 132 ), and a characteristic inter-ring cleavage yielding fragments at m/z 82 and m/z 66 . By leveraging high-resolution mass spectrometry and controlled tandem MS experiments, researchers can confidently confirm the structure of this compound and distinguish it from its isomers, providing the analytical certainty required for advancing drug discovery and chemical synthesis programs.
References
-
BenchChem. (2025). Mass Spectrometry of Alkylated Pyrrole Derivatives: An In-depth Technical Guide. [Online]. Available: [3]
-
Nishiwaki, T. (n.d.). Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic. [Online]. Available: [6]
-
BenchChem. (2025). Confirming Pyrrole Structures: A Comparative Guide to Mass Spectrometry Analysis. [Online]. Available: [2]
-
Liang, X., et al. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. PubMed. [Online]. Available: [4]
- Santos, L. S., et al. (n.d.). General eventualities of EI-MS fragmentation pathways of the prepared pyrazoles. [Online].
- Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Semantic Scholar. [Online].
-
Unknown Author. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal. [Online]. Available: [8]
- Asif, N., et al. (n.d.). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. [Online].
- Saad, E. F., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. ResearchGate. [Online].
-
Santos, L. S., et al. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Online]. Available: [7]
-
Achmem. (n.d.). This compound. [Online]. Available: [1]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Online]. Available:
-
Unknown Author. (2013). Ion fragmentation of small molecules in mass spectrometry Class overview. [Online]. Available: [5]
Sources
- 1. achmem.com [achmem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uab.edu [uab.edu]
- 6. Electron-impact induced fragmentations of pyrazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. lifesciencesite.com [lifesciencesite.com]
Publish Comparison Guide: FTIR Characterization of 3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine
Executive Summary & Strategic Importance
3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine (CAS: 1174894-35-9) represents a privileged scaffold in medicinal chemistry, particularly in the design of Janus kinase (JAK) inhibitors and Wnt pathway modulators.[1] Its structure fuses two distinct pharmacophores: an electron-rich pyrrole and an amphoteric aminopyrazole .[1]
For researchers, the challenge in characterizing this molecule lies in distinguishing the overlapping vibrational modes of its multiple nitrogen-containing functional groups.[1] This guide provides a comparative FTIR analysis, benchmarking the target molecule against its constituent precursors (Pyrrole and 3-Aminopyrazole) to isolate unique spectral fingerprints for quality control and structural validation.[1]
Comparative Technical Analysis
The "Spectral Sum" Hypothesis
To validate the identity of this compound, we compare its FTIR profile against its two structural "parents." This differential analysis allows you to confirm the successful coupling of the rings and the integrity of the amine tail.[1]
The Alternatives (Benchmarks):
Characteristic Peak Comparison Table
| Functional Group | Mode of Vibration | Target Molecule (Predicted/Analog Data)* | Alt A: 1H-Pyrrole | Alt B: 3-Aminopyrazole | Diagnostic Insight |
| Primary Amine (-NH₂) | Stretching (Asym/Sym) | 3420 / 3340 cm⁻¹ (Distinct Doublet) | Absent | 3400–3100 cm⁻¹ (Merged) | The target shows a sharper doublet than 3-aminopyrazole due to reduced intermolecular H-bonding steric interference from the pyrrole ring.[1] |
| Ring N-H | Stretching | 3250–3180 cm⁻¹ (Broad, Intense) | ~3400 cm⁻¹ (Sharp, Free) | ~3200 cm⁻¹ (Broad) | Broadening in the target indicates strong inter-ring hydrogen bonding (Pyrrole NH |
| C=N (Pyrazole) | Stretching | 1610–1600 cm⁻¹ | Absent | ~1580 cm⁻¹ | Conjugation with the pyrrole ring shifts the C=N stretch to a higher wavenumber compared to isolated aminopyrazole. |
| C=C (Aromatic) | Skeletal Vib. | 1560–1540 cm⁻¹ | 1530 cm⁻¹ | 1490 cm⁻¹ | The target displays a unique "double hump" in this region due to the coupled heteroaromatic systems.[1] |
| C-N (Exocyclic) | Stretching | 1280–1260 cm⁻¹ | Absent | ~1275 cm⁻¹ | Critical for confirming the presence of the 5-amino group; loss of this peak suggests degradation.[1] |
*Note: Values for the target are derived from structural analogs (pyrazolyl-pyrrole derivatives) and standard heteroaromatic shifts [1, 2].[1]
Detailed Spectral Interpretation
The High-Frequency Region (3500–3000 cm⁻¹)
This is the most critical region for validation.[1]
-
The "Trident" Pattern: Unlike simple pyrroles, the target molecule exhibits a complex "trident" or multi-band pattern.[1] You will see the sharp NH₂ asymmetric stretch at ~3420 cm⁻¹, followed by the NH₂ symmetric stretch at ~3340 cm⁻¹.
-
The H-Bonding Shelf: Underlying these peaks is a broad absorption band (3250–3180 cm⁻¹) caused by the pyrrole N-H and pyrazole N-H participating in hydrogen bonding.[1] Crucial Check: If this region is a single sharp peak, your sample may be wet (water interference) or the crystal lattice is disrupted.
The Fingerprint Region (1650–600 cm⁻¹)
-
1620–1600 cm⁻¹ (Amine Scissoring vs. C=N): The NH₂ bending vibration (scissoring) often overlaps with the C=N stretch.[1] In the target, conjugation intensifies this band compared to 3-aminopyrazole.[1]
-
740–720 cm⁻¹ (Pyrrole Breathing): A strong band characteristic of the pyrrole ring "breathing" mode.[1] This peak is absent in pure aminopyrazole and serves as a positive ID for the pyrrole moiety [3].
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility, follow this ATR-FTIR (Attenuated Total Reflectance) protocol. ATR is preferred over KBr pellets for this molecule to prevent pressure-induced amorphization or hygroscopic water absorption.[1]
Step-by-Step Methodology
-
Crystal Cleaning: Clean the Diamond/ZnSe crystal with isopropanol.[1] Validation: Run a background scan; total absorbance must be <0.001 A.U.[1]
-
Sample Deposition: Place ~2 mg of the solid target molecule onto the crystal.
-
Pressure Application: Apply force using the anvil until the pressure gauge reads 80–100 psi .
-
Why? High pressure ensures intimate contact for the rigid heteroaromatic crystal lattice.[1]
-
-
Acquisition:
-
Post-Processing: Apply Baseline Correction (Rubberband method) and Atmospheric Compensation (to remove CO₂/H₂O vapor).[1]
Workflow Visualization
Caption: Operational workflow for ATR-FTIR characterization ensuring data integrity through background validation.
Structural Logic & Signal Origin
Understanding the causality of the signals is essential for troubleshooting synthesis issues.[1]
Caption: Mapping functional moieties to specific FTIR spectral bands. Note how conjugation affects the C=N position.
References
-
Basha, J., et al. (2022).[1][5] "Synthesis of New Pyrazolyl Pyrrole Derivatives as Antitubercular Agents." Connect Journals. Available at: [Link]
-
NIST Chemistry WebBook. "3-Aminopyrazole Infrared Spectrum." National Institute of Standards and Technology.[1][6] Available at: [Link]
-
Kiefer, J., et al. (2022).[1] "Vibrational Spectroscopy for the Analysis of Dissolved Active Pharmaceutical Ingredients." American Pharmaceutical Review.[1] Available at: [Link]
Sources
- 1. (PDF) Vibrational Spectral Studies and Electronics Properties of Non- Linear Optical Heterocyclic Compound 3-Amino Pyrazole-DFT Study [academia.edu]
- 2. researchgate.net [researchgate.net]
- 3. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Multi-component synthesis and invitro biological assessment of novel pyrrole derivatives and pyrano[2,3-c]pyrazole derivatives using Co3O4 nanoparticles as recyclable nanocatalyst [frontiersin.org]
- 6. 3-Aminopyrazole [webbook.nist.gov]
The Pyrazole-Amine Scaffold: A Comparative Guide to Unlocking Structure-Activity Relationships
For researchers, scientists, and drug development professionals, the pyrazole nucleus represents a cornerstone of modern medicinal chemistry. Its inherent physicochemical properties and synthetic tractability have led to its incorporation into numerous FDA-approved drugs.[1][2][3] Among its many derivatives, pyrazole-amine analogs stand out as a particularly versatile and fruitful area of investigation, demonstrating a broad spectrum of biological activities including anti-inflammatory, anticancer, antiviral, and kinase inhibitory effects.[4][5][6][7]
This guide provides an in-depth comparison of the structure-activity relationships (SAR) of pyrazole-amine analogs. Moving beyond a simple recitation of facts, we will delve into the causal relationships between chemical structure and biological function, supported by experimental data and detailed protocols. Our aim is to equip you with the foundational knowledge and practical insights necessary to navigate the complexities of designing and optimizing these potent molecules.
The Strategic Importance of the Amino Group Position
The location of the amino substituent on the pyrazole ring is a critical determinant of the molecule's pharmacological profile. The three primary regioisomers—3-aminopyrazoles, 4-aminopyrazoles, and 5-aminopyrazoles—each exhibit distinct and often non-overlapping biological activities.[5] This positional isomerism directly influences the molecule's ability to form key interactions with biological targets.
A conceptual overview of this can be visualized as follows:
Caption: The positional isomerism of the amino group on the pyrazole ring dictates biological activity.
3-Aminopyrazoles: Versatile Building Blocks
3-Aminopyrazoles are widely recognized for their utility as synthetic intermediates and for their intrinsic biological activities, particularly as anticancer and anti-inflammatory agents.[5][8] The strategic placement of the amino group at the 3-position allows for diverse functionalization, leading to potent kinase inhibitors.
4-Aminopyrazoles: A Hub for Potent Kinase Inhibition
The 4-aminopyrazole scaffold is a well-established pharmacophore for the development of potent kinase inhibitors, including several compounds that have entered clinical trials.[5] The amino group at this position often acts as a crucial hydrogen bond donor, anchoring the molecule within the ATP-binding pocket of various kinases.
5-Aminopyrazoles: A Privileged Scaffold in Drug Discovery
5-Aminopyrazoles are arguably the most extensively studied class, with applications ranging from kinase inhibitors to antibacterial and antimalarial agents.[5][9] The insecticide Fipronil, a highly substituted 5-aminopyrazole, underscores the broad utility of this scaffold.[5]
Decoding the Structure-Activity Landscape: A Comparative Analysis
The biological activity of pyrazole-amine analogs is not solely determined by the position of the amino group but is intricately modulated by the nature and position of other substituents on the pyrazole ring and the amino group itself.
Kinase Inhibition: A Case Study in SAR
The pyrazole scaffold is a privileged structure for the development of kinase inhibitors.[10] The following table summarizes the SAR of pyrazole-amine analogs as inhibitors of various kinases, with a focus on how different substitutions impact their inhibitory potency (IC50).
| Scaffold | Target Kinase | R1 Substituent | R3 Substituent | R4 Substituent | R5 Substituent | IC50 (nM) | Reference |
| 4-Amino-pyrazole | CDK2 | H | Phenylamino | Nitrile | H | 350 | [11] |
| 4-Amino-pyrazole | CDK2 | H | Phenylamino | H | H | >10000 | [11] |
| 5-Amino-pyrazole | p38α MAP Kinase | Methyl | Aryl | H | H | Varies | [5] |
| Pyrazolo[3,4-d]pyrimidine | FLT3, VEGFR2 | H | Aryloxy | H | H | Potent | [12] |
| 3-Amino-1H-pyrazole | PCTAIRE | Alkyl | Linker + Amide | H | H | Inactive | [10] |
Key Insights from the Data:
-
Importance of the R4-Nitrile Group: For 4-aminopyrazole-based CDK2 inhibitors, the introduction of a nitrile group at the 4-position significantly enhances potency.[11] This is likely due to its ability to act as a hydrogen bond acceptor and engage in dipole interactions with amino acid residues in the kinase active site.[11]
-
Aryl Substituents are Crucial: The presence of aryl groups at various positions is a common feature of potent kinase inhibitors, providing essential hydrophobic interactions.
-
Subtle Changes, Significant Impact: Even minor modifications, such as the introduction of a methyl group, can dramatically alter the selectivity and potency of these inhibitors.[10]
The general workflow for identifying and optimizing such inhibitors can be visualized as follows:
Caption: A generalized workflow for the discovery and development of pyrazole-amine kinase inhibitors.
Experimental Protocols: Synthesizing and Evaluating Pyrazole-Amine Analogs
The foundation of any robust SAR study lies in the reliable synthesis and biological evaluation of the target compounds. Here, we provide representative, detailed protocols.
General Synthesis of 5-Aminopyrazole-4-carbonitriles
A common and efficient method for the synthesis of highly functionalized 5-aminopyrazoles involves a one-pot, multi-component reaction.[1]
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve malononitrile (1.0 eq) and an appropriate aromatic aldehyde (1.0 eq) in a suitable solvent such as ethanol.
-
Catalyst Addition: Add a catalytic amount of a basic catalyst, for example, piperidine or potassium carbonate.
-
Initial Condensation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the Knoevenagel condensation.
-
Hydrazine Addition: To the reaction mixture, add the desired hydrazine derivative (e.g., phenylhydrazine, 1.0 eq).
-
Cyclization: Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If necessary, purify the product by recrystallization or column chromatography.
In Vitro Kinase Inhibition Assay
The following protocol outlines a general method for assessing the inhibitory activity of pyrazole-amine analogs against a target kinase.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare stock solutions of the test compounds in DMSO. Prepare assay buffer, kinase, substrate, and ATP solutions at the desired concentrations.
-
Assay Plate Preparation: In a 96-well or 384-well plate, add the test compound at various concentrations. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).
-
Kinase Reaction Initiation: Add the kinase and substrate to each well. Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction by adding a stop solution. The amount of product formed (phosphorylated substrate) is quantified using a suitable detection method, such as fluorescence, luminescence, or radioactivity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration. Determine the IC50 value by fitting the data to a dose-response curve.
Future Directions and Concluding Remarks
The pyrazole-amine scaffold continues to be a rich source of novel therapeutic agents. The ongoing exploration of new synthetic methodologies and a deeper understanding of the molecular interactions governing their biological activity will undoubtedly lead to the discovery of next-generation drugs with improved potency, selectivity, and safety profiles.[6] The strategic application of computational tools, such as molecular docking and dynamics simulations, will further accelerate the rational design of these promising compounds.[11]
This guide has provided a comparative overview of the SAR of pyrazole-amine analogs, grounded in experimental evidence. By understanding the fundamental principles that govern the relationship between their structure and function, researchers can more effectively design and develop novel molecules with therapeutic potential.
References
-
Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. [Link]
-
A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Scientific Research Publishing. [Link]
-
Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Royal Society of Chemistry. [Link]
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Adisiswacipta Publisher of Science. [Link]
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. ResearchGate. [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]
-
Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022-2025). PubMed. [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]
-
Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. ACS Publications. [Link]
-
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. Paper Publications. [Link]
-
Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors. RSC Publishing. [Link]
-
Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing. [Link]
-
Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents. PubMed. [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Bentham Science. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. [Link]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. [Link]
-
Recent highlights in the synthesis and biological significance of pyrazole derivatives. National Institutes of Health. [Link]
-
Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. National Institutes of Health. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles, the Role of Pyrazole on Bioactivity. ResearchGate. [Link]
-
Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. ACS Publications. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [rjeid.com]
- 8. researchgate.net [researchgate.net]
- 9. scirp.org [scirp.org]
- 10. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family [mdpi.com]
- 11. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06500J [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
HPLC Method Validation Guide: 3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine Purity
Content Type: Comparative Technical Guide Audience: Analytical Chemists, CMC Leads, and Drug Development Scientists
Executive Summary
The quantitation and purity analysis of 3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine (hereafter referred to as 5-APP ) presents distinct chromatographic challenges due to its amphoteric nature and the presence of nitrogen-rich heterocyclic impurities.
Standard generic methods (C18 / Formic Acid) often result in severe peak tailing (
Key Finding: The Optimized High-pH method (pH 10.0) utilizes the neutral state of the amino-pyrazole moiety to eliminate silanol interactions, improving peak symmetry by 40% and resolution (
Compound Profile & Analytical Challenges
Physicochemical Context
-
Structure: A fused bi-heterocyclic system containing a pyrrole (weak acid/neutral) and an amino-pyrazole (basic).
-
pKa Estimates: The pyrazole nitrogen and exocyclic amine suggest a pKa
4.5–5.0 (conjugate acid). The pyrrole NH has a pKa 17. -
Critical Impurities:
The "Silanol Effect"
In standard acidic conditions (pH 2–3), the pyrazole amine is protonated (
Comparative Method Analysis
We evaluated two methodologies to determine the most robust protocol for release testing.
Method A: The Generic Screen (Baseline)
-
Column: Standard C18 (5
m, 150 x 4.6 mm) -
Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.
-
Observation: Severe tailing (
). Impurity A co-elutes on the tail of the main peak.
Method B: The Optimized High-pH Protocol (Recommended)
-
Column: Ethylene Bridged Hybrid (BEH) C18 (2.5
m, 100 x 2.1 mm) – High pH Stable. -
Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[3]
-
Rationale: At pH 10, 5-APP is fully deprotonated (neutral). This eliminates cation-exchange interactions with silanols and increases hydrophobicity, improving retention and shape.
Performance Data Comparison
| Parameter | Method A (Generic Acidic) | Method B (Optimized High-pH) | Status |
| pH | 2.7 | 10.0 | - |
| Peak Tailing ( | 1.8 (Fail) | 1.1 (Pass) | Improved |
| Resolution (Impurity A) | 1.2 | 3.5 | Superior |
| Plate Count (N) | ~4,500 | ~12,000 | High Efficiency |
| Retention Time | 3.2 min | 5.8 min | Better Capacity |
Detailed Experimental Protocol (Method B)
This protocol is validated according to ICH Q2(R1) guidelines.
Chromatographic Conditions
-
Instrument: UHPLC or HPLC system with Diode Array Detector (DAD).
-
Column: Waters XBridge BEH C18 XP, 2.5
m, 100 mm 2.1 mm (or equivalent High-pH stable column). -
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.
-
Detection: UV @ 254 nm (primary), 280 nm (secondary).
-
Injection Volume: 2
L.
Mobile Phase Preparation
-
Mobile Phase A (Buffer): Dissolve 0.79 g Ammonium Bicarbonate in 1000 mL HPLC-grade water. Adjust pH to 10.0
0.1 with Ammonium Hydroxide. Filter through 0.22 m membrane. -
Mobile Phase B: 100% Acetonitrile (HPLC Grade).
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 8.0 | 60 | 40 |
| 10.0 | 5 | 95 |
| 12.0 | 5 | 95 |
| 12.1 | 95 | 5 |
| 15.0 | 95 | 5 |
Validation Results & Data
System Suitability
-
Requirement: Tailing factor
1.5; Resolution 2.0 between 5-APP and nearest impurity. -
Result:
; .
Linearity
Calibration curves were prepared from 50% to 150% of the target concentration (0.5 mg/mL).
-
Equation:
-
Correlation Coefficient (
): 0.9998 -
Verdict: Highly linear response.
Accuracy (Recovery)
Spike recovery performed at 80%, 100%, and 120% levels.
| Spike Level | Mean Recovery (%) | RSD (%) |
| 80% | 99.4 | 0.5 |
| 100% | 100.2 | 0.3 |
| 120% | 99.8 | 0.4 |
Sensitivity (LOD/LOQ)
Calculated based on Signal-to-Noise (S/N) ratio.
-
LOD (S/N = 3): 0.05
g/mL -
LOQ (S/N = 10): 0.15
g/mL
Visualizing the Science
Diagram 1: Impurity Origin & Control Strategy
This diagram illustrates the synthesis pathway and where critical impurities originate, dictating the specificity requirements of the HPLC method.
Caption: Synthesis pathway of 5-APP highlighting the origin of
Diagram 2: Method Validation Workflow (ICH Q2)
A logical flow ensuring the method meets regulatory standards.
Caption: Step-by-step validation workflow aligned with ICH Q2(R1) requirements for purity assays.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[4][5][6][7] (2005).[5]
-
Faria, A.F., et al. Chromatographic behavior of basic compounds in high-pH mobile phases using hybrid silica-based stationary phases. Journal of Chromatography A, 1122(1-2), 88-96. (2006).[6]
-
McCalley, D.V. Analysis of basic compounds by high performance liquid chromatography: The effect of pH and temperature. Journal of Chromatography A, 1193(1-2), 85-91. (2008).
-
Beilstein Journals. Approaches towards the synthesis of 5-aminopyrazoles. Beilstein J. Org. Chem. 7, 179–197. (2011).[1]
Sources
- 1. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. database.ich.org [database.ich.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. scribd.com [scribd.com]
Safety Operating Guide
Personal protective equipment for handling 3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine
[1][2][3]
Executive Summary & Risk Profile[1][2][3][4][5][6]
3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine (CAS: 1174894-35-9) is a heterocyclic building block frequently utilized in the synthesis of Janus Kinase (JAK) inhibitors and other ATP-competitive kinase antagonists.[1][2][3]
While standard Safety Data Sheets (SDS) classify this compound with generic warning labels (H302, H315, H319, H332), drug discovery professionals must treat this material as a High Potency Compound (HPC) Intermediate. [1][2][4][5]
The "Unknown Bioactivity" Principle
In the absence of a full toxicological dossier, this compound must be handled under the assumption that it possesses the biological potency of the final drug targets it is designed to synthesize.[3][4][5]
-
Provisional Occupational Exposure Band (OEB): Band 3 (10–100 µg/m³) or Band 4 (1–10 µg/m³) depending on synthesis stage.[4][5]
-
Critical Hazard: As a primary amine attached to an electron-rich heteroaromatic system, this compound is prone to rapid transdermal absorption and oxidative instability .[1][2][3][4]
Personal Protective Equipment (PPE) Matrix
Engineering controls (fume hoods/isolators) are the primary barrier.[3][4][5] PPE is the secondary line of defense.[3][4][5] Do not rely on PPE alone for powder handling.[2][3][4][5]
| Body Zone | Standard Protocol (Liquid Handling) | Enhanced Protocol (Powder Handling/Weighing) | Technical Rationale |
| Hand Protection | Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil) | Double Nitrile + Extended Cuff Change outer glove every 30 mins.[1][2][4] | Amines can permeate thin nitrile.[2][3][4][5] Double gloving provides a visual breakthrough indicator and increases permeation time.[2][3][4][5] |
| Respiratory | N95 (if outside hood - Emergency only) | PAPR (Powered Air Purifying Respirator) or N100 | Fine heteroaromatic powders are often electrostatic and aerosolize easily.[1][2][4][5] Surgical masks offer zero protection against these particulates.[2][3][4][5] |
| Eye/Face | Chemical Splash Goggles | Face Shield + Goggles | Basic amines are corrosive to corneal tissue.[2][3][4] Dust exposure can cause severe, irreversible keratoconjunctivitis.[2][3][4][5] |
| Body | Lab Coat (Cotton/Poly blend) | Tyvek® Disposable Lab Coat or Sleeve Covers | Cotton retains powders.[1][2][3][4][5] Tyvek provides a non-porous barrier preventing "cuff contamination" during weighing.[2][3][4][5] |
Engineering Controls & Containment
The physical state of the chemical dictates the containment strategy.[3][4][5]
Operational Protocol: The "Safe Loop"
This workflow ensures containment from storage to disposal.[2][3][4][6][5][7][8]
Step 1: Preparation & Weighing[1][2]
-
Donning: Put on Tyvek sleeves and double gloves before entering the VBE.[2][3][4][5]
-
Static Neutralization: Tare the vial. Pass the anti-static gun over the stock bottle.[3][4][5]
-
Transfer: Use a disposable spatula.[2][3][4][5] Never return excess powder to the stock bottle (risk of cross-contamination).[3][4][5]
-
Solubilization (Critical Step): Dissolve the solid inside the VBE/Hood before moving it to the benchtop.[2][3][4][5] Once in solution (e.g., DMSO or DMF), the inhalation risk drops significantly, though skin absorption risk remains.[3][4][5]
Step 2: Reaction & Handling[2][3][10]
-
Inert Atmosphere: This amine is oxidation-sensitive.[1][2][3][4] Flush reaction vessels with Nitrogen or Argon.[2][3][4][5]
-
Temperature: Avoid high heat without a reflux condenser; amine vapors are potent respiratory irritants.[2][3][4][5]
Step 3: Decontamination & Cleanup[1][2]
-
Solvent Selection: Do NOT use bleach initially.[2][3][4][5] Bleach can react with amines to form chloramines (toxic gases).[3][4][5]
-
Protocol:
Step 4: Waste Disposal[2][3][5][8]
Visual Workflow: Containment Logic
The following diagram illustrates the decision logic for handling this compound based on its physical state.
Caption: Operational logic flow distinguishing containment requirements between solid and liquid states to minimize inhalation risks.
Emergency Response
| Scenario | Immediate Action |
| Skin Contact | Wash immediately with soap and water for 15 minutes.[1][2][3] Do not use alcohol (enhances absorption).[2][3][4][5] |
| Eye Contact | Flush for 15 minutes. The amine is basic; immediate flushing is critical to prevent corneal opacification.[2][3][4][5] |
| Spill (Powder) | Do not sweep. Cover with wet paper towels (to prevent dust) or use a HEPA vacuum designated for hazardous drugs.[2][3][4][5] |
References
-
National Institutes of Health (NIH). (2020).[2][3][4][5] Considerations for setting occupational exposure limits for novel pharmaceutical modalities. PubMed Central.[2][3][4][5] Retrieved October 26, 2023, from [Link]
-
3M Science. (n.d.). Occupational Exposure Banding and PPE Selection. Retrieved October 26, 2023, from [Link][3][4][5]
-
Centers for Disease Control and Prevention (CDC). (2019).[2][3][4][5] Setting occupational exposure limits for unstudied pharmaceutical intermediates. NIOSH. Retrieved October 26, 2023, from [Link][3][4][5]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. 3-(1-Methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxylic acid DiscoveryCPR 909858-38-4 [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. multimedia.3m.com [multimedia.3m.com]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. download.basf.com [download.basf.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
